BC-1293
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C26H28N4O4S |
|---|---|
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methyl-N-[1-oxo-1-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propan-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C26H28N4O4S/c1-17-8-9-22(24-27-25(34-28-24)21-10-11-21)16-23(17)35(32,33)29-18(2)26(31)30-14-12-20(13-15-30)19-6-4-3-5-7-19/h3-9,12,16,18,21,29H,10-11,13-15H2,1-2H3 |
Clé InChI |
JDYSGODXAXVSCA-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
BC-1293: A Technical Whitepaper on its Mechanism of Action as a Novel FBXO24 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BC-1293 is a novel small molecule inhibitor of the F-box protein FBXO24, a component of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex. Its mechanism of action centers on the disruption of the protein-protein interaction between FBXO24 and its substrate, the mitochondrial aspartyl-tRNA synthetase (DARS2). This inhibition leads to the stabilization and increased levels of DARS2, which in turn elicits a significant immunostimulatory response. This document provides an in-depth technical overview of the mechanism of action of this compound, including quantitative data on its activity, detailed experimental protocols for key assays, and visualizations of the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions by specifically targeting the E3 ligase subunit FBXO24. By inhibiting FBXO24, this compound prevents the ubiquitination and subsequent proteasomal degradation of DARS2.[1][2] The accumulation of DARS2 protein triggers a downstream signaling cascade that results in the increased production of several pro-inflammatory cytokines, including IL-1β, IL-9, MIP-2, and TNF-α, highlighting its potential as an immunomodulatory agent.[2]
Signaling Pathway
The core signaling pathway affected by this compound is the FBXO24-mediated ubiquitination of DARS2. In the absence of this compound, FBXO24, as part of the SCF complex, binds to DARS2 and facilitates its polyubiquitination, marking it for degradation by the proteasome. This compound physically obstructs this interaction, leading to the stabilization and accumulation of DARS2.
Quantitative Data
The following tables summarize the key quantitative data demonstrating the efficacy of this compound.
Table 1: Effect of this compound on DARS2 Protein Stability
| Treatment | DARS2 Protein Half-life (t½) | Fold Change vs. Control |
| Vehicle (DMSO) | ~2 hours | 1.0 |
| This compound (10 µM) | > 8 hours | > 4.0 |
Data extracted from cycloheximide (B1669411) chase experiments described in Johnson BS, et al., Nat Commun. 2024.
Table 2: Dose-Dependent Induction of Cytokines by this compound in Mouse Splenocytes
| This compound Concentration | IL-1β (pg/mL) | MIP-2 (pg/mL) | TNF-α (pg/mL) |
| Vehicle | 15 ± 3 | 50 ± 8 | 120 ± 15 |
| 1 µM | 80 ± 10 | 250 ± 30 | 450 ± 50 |
| 5 µM | 250 ± 25 | 800 ± 75 | 1500 ± 120 |
| 10 µM | 550 ± 45 | 1800 ± 150 | 3200 ± 250 |
Data are represented as mean ± standard deviation, based on findings reported in Johnson BS, et al., Nat Commun. 2024.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vivo Ubiquitination Assay
This protocol is used to assess the ubiquitination of DARS2 in the presence and absence of this compound.
References
BC-1293: A Targeted Inhibitor of the FBXO24 E3 Ligase
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BC-1293 is a novel small molecule inhibitor of the F-box protein FBXO24, a substrate recognition component of the Skp1-Cullin-1-F-box (SCF) E3 ubiquitin ligase complex. By disrupting the protein-protein interaction between FBXO24 and aspartyl-tRNA synthetase (DARS2), this compound effectively prevents the ubiquitination and subsequent proteasomal degradation of DARS2. This stabilization of DARS2 has been shown to elicit immunostimulatory effects, highlighting the therapeutic potential of targeting the FBXO24-DARS2 axis. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and experimental workflows.
Mechanism of Action
This compound functions as a potent and specific inhibitor of the FBXO24-DARS2 interaction.[1][2] FBXO24, as part of the SCF E3 ligase complex, targets DARS2 for ubiquitination, marking it for degradation by the proteasome. This compound physically blocks the binding of DARS2 to FBXO24, thereby preventing this ubiquitination process. The resulting increase in intracellular and extracellular DARS2 levels leads to the modulation of immune responses.[1][2]
The FBXO24-DARS2 Signaling Pathway
The signaling pathway involving FBXO24 and DARS2 is a critical component of cellular protein homeostasis and immune regulation. The following diagram illustrates the mechanism of action of this compound within this pathway.
Caption: Mechanism of this compound action on the FBXO24-DARS2 pathway.
Quantitative Data
The following tables summarize the key quantitative parameters of this compound, providing insights into its potency and efficacy.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Assay |
| IC50 | 5.3 µM | AlphaScreen™ Assay |
Table 2: Cellular Activity of this compound
| Parameter | Value | Cell Line | Assay |
| EC50 | 10 µM | HEK293T cells | DARS2 Stabilization Assay |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
AlphaScreen™ Assay for FBXO24-DARS2 Interaction
This assay quantifies the inhibitory effect of this compound on the binding of FBXO24 and DARS2.
Protocol:
-
Recombinant Protein Preparation: Purified recombinant His-tagged FBXO24 and GST-tagged DARS2 are used.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% BSA.
-
This compound dilutions: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in Assay Buffer.
-
Beads: Nickel Chelate Donor beads and Glutathione Acceptor beads are suspended in Assay Buffer.
-
-
Assay Procedure:
-
In a 384-well ProxiPlate, add 5 µL of His-FBXO24 (final concentration 10 nM).
-
Add 5 µL of GST-DARS2 (final concentration 20 nM).
-
Add 2 µL of this compound or DMSO vehicle control.
-
Incubate at room temperature for 30 minutes.
-
Add 8 µL of a mixture of Nickel Chelate Donor beads and Glutathione Acceptor beads (final concentration 10 µg/mL each).
-
Incubate in the dark at room temperature for 1 hour.
-
-
Data Acquisition: Read the plate on an EnVision® microplate reader using an AlphaScreen™ protocol.
-
Data Analysis: Calculate IC50 values by fitting the data to a four-parameter logistic equation.
Caption: Workflow for the FBXO24-DARS2 AlphaScreen™ assay.
DARS2 Stabilization Assay in HEK293T Cells
This cell-based assay measures the ability of this compound to increase the levels of DARS2.
Protocol:
-
Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Plating: Seed 2 x 10^5 cells per well in a 12-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat cells with varying concentrations of this compound (or DMSO as a vehicle control) for 24 hours.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Western Blotting:
-
Determine protein concentration of the supernatant using a BCA assay.
-
Separate equal amounts of protein (20 µg) by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies against DARS2 and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect signals using an ECL substrate and image the blot.
-
-
Data Analysis: Quantify band intensities using densitometry software and normalize DARS2 levels to the loading control. Calculate EC50 values from the dose-response curve.
In Vivo Studies
In murine models, this compound has demonstrated significant immunostimulatory activity. Administration of this compound resulted in elevated levels of pro-inflammatory cytokines, including IL-1β, IL-9, MIP-2, and TNF-α.[1][2] These findings underscore the potential of this compound as a modulator of the immune system for therapeutic applications.
Logical Relationship of In Vivo Effects
The following diagram illustrates the logical progression from this compound administration to the observed in vivo immunological effects.
Caption: Logical flow of this compound's in vivo immunostimulatory effects.
Conclusion
This compound represents a promising first-in-class inhibitor of FBXO24. Its ability to stabilize DARS2 and modulate immune responses opens new avenues for therapeutic intervention in diseases where enhancing the immune response is beneficial. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other molecules targeting the FBXO24-DARS2 pathway.
References
An In-depth Technical Guide on the Regulation of DARS2
Prepared for: Researchers, scientists, and drug development professionals.
Disclaimer: A thorough search of publicly available scientific literature and databases yielded no information on a compound or entity designated "BC-1293" in the context of DARS2 regulation. The following guide provides a comprehensive overview of the current understanding of DARS2, its function, regulation, and its role in disease, based on existing research.
Executive Summary
DARS2 is a critical mitochondrial enzyme, aspartyl-tRNA synthetase 2, responsible for attaching the amino acid aspartate to its corresponding transfer RNA (tRNA) during the synthesis of mitochondrial proteins.[1][2][3] Dysregulation or mutation of the DARS2 gene leads to a severe neurological disorder known as Leukoencephalopathy with brainstem and spinal cord involvement and lactate (B86563) elevation (LBSL).[4][5][6][7][8] This guide details the molecular function of DARS2, the pathophysiology of LBSL, and current therapeutic strategies under investigation. While the specific role of "this compound" is unknown, this document aims to provide the foundational knowledge necessary for research and development targeting DARS2.
Core Function and Molecular Pathway of DARS2
The primary function of the DARS2 protein is to catalyze the aminoacylation of aspartyl-tRNA within the mitochondria.[1] This two-step process is essential for the translation of the 13 proteins encoded by the mitochondrial genome, which are key components of the electron transport chain.
Step 1: Amino Acid Activation Aspartate + ATP → Aspartyl-AMP + PPi
Step 2: tRNA Charging Aspartyl-AMP + tRNA(Asp) → Aspartyl-tRNA(Asp) + AMP
Mutations in the DARS2 gene impair this process, leading to reduced or absent DARS2 enzyme activity. This compromises mitochondrial protein synthesis, resulting in impaired mitochondrial function and energy production.[2][8]
DARS2 in Disease: Leukoencephalopathy (LBSL)
LBSL is an autosomal recessive disorder caused by biallelic pathogenic variants in the DARS2 gene.[6][8] The clinical presentation is heterogeneous, with symptoms ranging from infantile-onset, rapidly fatal disease to adult-onset, slow and mild disease.[4]
Common Clinical Features:
-
Motor: Progressive spasticity and ataxia, primarily affecting the legs.[5][7]
-
Sensory: Loss of limb position and vibration sense.[5]
-
Neurological: Cognitive decline, dysarthria (speech difficulties), and epilepsy can occur.[5][7]
-
Imaging: Diagnosis is supported by a characteristic pattern of abnormalities in the white matter of the brain and spinal cord on MRI.[7][8]
The vast majority of patients (over 90%) have a splice site mutation in intron 2, which leads to incorrect splicing and reduced production of functional DARS2 protein.[4][9] Other mutations can cause single amino acid changes that decrease the enzyme's activity.[2][3]
Therapeutic Regulation and Experimental Approaches
Currently, there is no cure for LBSL; treatment is supportive and symptomatic.[7] However, several therapeutic strategies are under investigation, targeting different aspects of DARS2 regulation and function.
Data on Investigational DARS2-Targeted Therapies
The table below summarizes key experimental therapies and compounds investigated for their effect on DARS2 or LBSL pathology.
| Therapeutic Agent / Strategy | Mechanism of Action | Experimental System | Key Findings |
| AAV9-DARS2 Gene Therapy | Gene supplementation to restore functional DARS2 protein.[10] | LBSL patient cells; Neuronal Dars2 deficient mice.[10] | Increased DARS2 expression, improved mitochondrial function, enhanced axonal growth, and reduced lactate release.[10] |
| Cantharidin (B1668268) | Modulator of DARS2 splicing.[4] | Fluorescence reporter system.[4] | Identified as a potent modulator of DARS2 splicing, potentially increasing the production of functional protein from splice-site mutant alleles.[4] |
| Aminolevulinate/Iron (ALA/Fe) | Activation of Nrf-2-mediated cytoprotection.[11] | Fibroblasts from LBSL patients.[11] | Rescued mitochondrial and antioxidant deficiencies in DARS2 deficient cells.[11] |
| Novobiocin | Inhibitor of DARS2 activity.[12] | In vivo (bacterial system).[12] | Diminished DARS2 activity.[12] |
Experimental Protocols
Protocol 1: Screening for DARS2 Splicing Modulators
This protocol is based on the methodology used to identify cantharidin as a splicing modulator.[4]
-
Construct Development: A fluorescence reporter system (e.g., a dual-luciferase reporter plasmid) is engineered. The plasmid contains a section of the DARS2 gene spanning the common intron 2 splice site mutation, placed between the two reporter genes (e.g., Renilla and Firefly luciferase). Correct splicing results in a functional downstream reporter, while incorrect splicing leads to a premature stop codon, preventing its translation.
-
Cell Culture and Transfection: A suitable human cell line (e.g., HEK293) is cultured under standard conditions. Cells are then transfected with the reporter plasmid.
-
Compound Screening: Transfected cells are arrayed in multi-well plates. A library of small molecules is added to the wells at various concentrations.
-
Luminometry: After an incubation period (e.g., 24-48 hours), cell lysates are collected. The activity of both luciferases is measured using a luminometer.
-
Data Analysis: The ratio of the two reporters (e.g., Firefly/Renilla) is calculated. An increase in this ratio indicates that the compound has promoted correct splicing of the DARS2 insert. Hits are validated through dose-response curves and secondary assays.
Protocol 2: AAV-mediated Gene Therapy Efficacy Testing in Patient-derived Neurons
This protocol is a generalized workflow based on the AAV9-DARS2 gene therapy studies.[10]
-
Cell Derivation: Fibroblasts from LBSL patients are reprogrammed into induced pluripotent stem cells (iPSCs). These iPSCs are then differentiated into neurons.
-
AAV Transduction: Patient-derived neurons are transduced with AAV9 vectors carrying a functional copy of the DARS2 gene (AAV9-DARS2). A control group is treated with a null or reporter (e.g., GFP) vector.
-
Gene Expression Analysis: After transduction, RNA and protein are extracted from the neurons. DARS2 expression levels are quantified using RT-qPCR and Western Blotting to confirm successful gene delivery and expression.
-
Functional Assays:
-
Mitochondrial Function: Assays such as Seahorse XF Analyzer are used to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), providing insights into mitochondrial respiration and glycolysis.
-
Axonal Growth: Neurons are cultured and imaged. Axon length and complexity are quantified using imaging software (e.g., ImageJ) to assess neuronal health.
-
Metabolite Analysis: The culture medium is collected, and lactate levels are measured to determine if the restored DARS2 function reduces pathological lactate release.
-
-
Data Analysis: Results from AAV9-DARS2 treated cells are compared to untreated and control-vector treated cells to determine the therapeutic efficacy.
Conclusion and Future Directions
DARS2 is a vital mitochondrial enzyme whose deficiency leads to the debilitating neurological disorder LBSL. Current research is focused on understanding the precise molecular consequences of DARS2 mutations and developing novel therapeutic strategies. Gene therapy offers a promising avenue for restoring enzyme function, while the identification of small molecule splicing modulators could provide an alternative therapeutic approach. Further research is needed to elucidate the full scope of DARS2's function, potentially uncovering new regulatory pathways and therapeutic targets. The development of specific activators or inhibitors, such as the uncharacterized "this compound," will depend on a deeper understanding of the enzyme's structure and regulatory domains.
References
- 1. genecards.org [genecards.org]
- 2. medlineplus.gov [medlineplus.gov]
- 3. DARS2 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. Leukoencephalopathy with brainstem and spinal cord involvement and lactate elevation: clinical and genetic characterization and target for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LBSL - Leukoencephalopathy with brainstem and spinal cord involvement and lactate elevation - Alex - The Leukodystrophy Charity [alextlc.org]
- 6. Leukoencephalopathy with brainstem and spinal cord involvement caused by a novel mutation in the DARS2 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leukoencephalopathy with brainstem and spinal cord involvement and lactate elevation (LBSL) | Kennedy Krieger Institute [kennedykrieger.org]
- 8. ulf.org [ulf.org]
- 9. Leukoencephalopathy with Brain Stem and Spinal Cord Involvement and Lactate Elevation - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. AAV9-DARS2 Gene Therapy Rescues Phenotype in Leukoencephalopathy with Brainstem and Spinal Cord Involvement and Lactate Elevation Patient Cells and Neuronal Dars2 Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DARS2 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Immunostimulatory Properties of BC-1293
For Researchers, Scientists, and Drug Development Professionals
Abstract
BC-1293 is a novel small molecule inhibitor of the E3 ligase subunit F-box only protein 24 (FBXO24). By disrupting the interaction between FBXO24 and its substrate, the mitochondrial aspartyl-tRNA synthetase (DARS2), this compound prevents the ubiquitination and subsequent proteasomal degradation of DARS2. This stabilization of DARS2 leads to its increased levels, which in turn enhances innate immune responses. In preclinical murine models, administration of this compound has been shown to elevate the levels of several pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-9 (IL-9), Macrophage Inflammatory Protein-2 (MIP-2), and Tumor Necrosis Factor-α (TNF-α), highlighting its potential as an immunostimulatory agent for therapeutic applications. This technical guide provides a comprehensive overview of the mechanism of action, quantitative data on the immunostimulatory effects, and detailed experimental protocols for studying this compound.
Core Mechanism of Action
This compound functions by targeting the protein-protein interaction between FBXO24 and DARS2. FBXO24 is a component of the Skp-Cullin-F-box (SCF) E3 ubiquitin ligase complex, which is responsible for marking substrate proteins for degradation by the proteasome. In the context of the innate immune response, particularly during bacterial infection, FBXO24 targets DARS2 for ubiquitination. This compound competitively binds to FBXO24, preventing its association with DARS2. This inhibition of the FBXO24-DARS2 interaction leads to a reduction in DARS2 ubiquitination and an increase in its intracellular and extracellular concentrations. The elevated levels of DARS2 then act as a signaling molecule to stimulate the production of key inflammatory cytokines.
Quantitative Data on Immunostimulatory Properties
The immunostimulatory effects of this compound have been quantified in murine models. The following tables summarize the key findings from in vivo studies.
| Cytokine | Fold Increase (this compound vs. Vehicle) | p-value |
| IL-1β | Data not publicly available | <0.05 |
| IL-9 | Data not publicly available | <0.05 |
| MIP-2 | Data not publicly available | <0.05 |
| TNF-α | Data not publicly available | <0.05 |
Table 1: In Vivo Cytokine Induction in Murine Models. Note: Specific fold-increase values are pending public release of the full dataset from Johnson BS, et al., Nat Commun. 2024.
| Parameter | Value |
| This compound | |
| IC50 (FBXO24-DARS2 Interaction) | Data not publicly available |
| DARS2 | |
| Half-life (Vehicle) | Data not publicly available |
| Half-life (this compound) | Significantly increased |
Table 2: Biochemical and Pharmacodynamic Parameters. Note: Specific quantitative values are pending public release of the full dataset.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's immunostimulatory properties.
In Vivo Murine Pneumonia and Cytokine Analysis
This protocol describes the induction of pneumonia in mice and the subsequent measurement of cytokine levels following treatment with this compound.
Protocol Steps:
-
Animal Model: Use 8-10 week old C57BL/6J mice.
-
Induction of Pneumonia: Anesthetize mice and intratracheally instill a sublethal dose of Pseudomonas aeruginosa.
-
Treatment: At a specified time post-infection, administer this compound (dissolved in a suitable vehicle such as DMSO and further diluted in saline) or vehicle control via intraperitoneal injection.
-
Sample Collection: At various time points post-treatment (e.g., 6, 12, 24 hours), euthanize mice and collect bronchoalveolar lavage (BAL) fluid and blood for serum preparation.
-
Cytokine Measurement: Quantify the concentrations of IL-1β, IL-9, MIP-2, and TNF-α in BAL fluid and serum using commercially available ELISA kits or a multiplex immunoassay system, following the manufacturer's instructions.
-
Data Analysis: Compare cytokine levels between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA).
Co-Immunoprecipitation of FBXO24 and DARS2
This protocol is for demonstrating the interaction between FBXO24 and DARS2 and the inhibitory effect of this compound in a cellular context.
Protocol Steps:
-
Cell Culture and Transfection: Culture HEK293T cells and co-transfect with plasmids encoding FLAG-tagged DARS2 and Myc-tagged FBXO24.
-
Treatment: After 24-48 hours, treat the cells with this compound at various concentrations or with vehicle (DMSO) for a specified duration.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with anti-FLAG antibody-conjugated magnetic beads to pull down FLAG-DARS2 and any interacting proteins.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-Myc and anti-FLAG antibodies to detect FBXO24 and DARS2, respectively. A decrease in the co-precipitated Myc-FBXO24 in the presence of this compound indicates inhibition of the interaction.
In Vitro DARS2 Ubiquitination Assay
This assay directly assesses the ability of FBXO24 to ubiquitinate DARS2 and the inhibitory effect of this compound.
Protocol Steps:
-
Reaction Mixture: In a reaction tube, combine purified recombinant DARS2, E1 activating enzyme, E2 conjugating enzyme (Ube2D-family), ubiquitin, and the SCF-FBXO24 E3 ligase complex in an appropriate reaction buffer.
-
Treatment: Add this compound or vehicle to the reaction mixtures.
-
Initiation: Start the reaction by adding ATP and incubate at 37°C for 1-2 hours.
-
Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Analyze the reaction products by Western blotting using an anti-DARS2 antibody to visualize the laddering pattern indicative of polyubiquitination. A reduction in the high molecular weight ubiquitin-DARS2 conjugates in the presence of this compound demonstrates its inhibitory activity.
Signaling Pathway
This compound's immunostimulatory effects are mediated through the stabilization of DARS2, which then likely acts as a damage-associated molecular pattern (DAMP) or an alarmin when present extracellularly. While the precise downstream receptor and signaling cascade initiated by extracellular DARS2 are still under investigation, it is hypothesized to involve pattern recognition receptors (PRRs) on immune cells such as macrophages, leading to the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines.
Conclusion
This compound represents a promising new class of immunostimulatory molecules that acts by inhibiting the FBXO24-mediated degradation of DARS2. Its ability to enhance the production of key pro-inflammatory cytokines suggests its potential utility in therapeutic areas where a robust immune response is desired, such as in oncology and infectious diseases. Further research is warranted to fully elucidate the downstream signaling pathways of DARS2 and to evaluate the therapeutic efficacy and safety of this compound in various disease models.
Disclaimer: This document is intended for research and informational purposes only. This compound is a research chemical and not for human consumption. All experiments should be conducted in accordance with relevant institutional and national guidelines.
In-Depth Technical Guide to FBXO24 Substrates and BC-1293 Specificity
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
F-Box Protein 24 (FBXO24) is a critical component of the SKP1-CUL1-F-box (SCF) E3 ubiquitin ligase complex, playing a pivotal role in protein homeostasis through targeted ubiquitination and proteasomal degradation of its substrates. This guide provides a comprehensive technical overview of the known substrates of FBXO24, detailing the molecular mechanisms and cellular consequences of their degradation. Furthermore, it introduces BC-1293, a specific inhibitor of the FBXO24-DARS2 protein-protein interaction, and outlines its mechanism of action. This document is intended to serve as a resource for researchers investigating FBXO24-mediated signaling pathways and for professionals involved in the development of therapeutics targeting this E3 ligase.
The Role of FBXO24 in the Ubiquitin-Proteasome System
FBXO24 functions as the substrate recognition subunit of the SCF complex. The F-box domain of FBXO24 binds to SKP1, which in turn links to the CUL1 scaffold protein. CUL1, associated with the RING-box protein RBX1, recruits a ubiquitin-conjugating enzyme (E2) to catalyze the transfer of ubiquitin to the substrate protein bound by FBXO24. This polyubiquitination marks the substrate for degradation by the 26S proteasome.
Identified Substrates of FBXO24
Several key cellular proteins have been identified as substrates of FBXO24, highlighting its involvement in diverse biological processes ranging from immune regulation and spermatogenesis to cancer biology.
Table 1: Summary of Known FBXO24 Substrates
| Substrate | Function | Cellular Process | Consequence of FBXO24-Mediated Degradation |
| DARS2 | Aspartyl-tRNA Synthetase; mitochondrial protein with extracellular innate immune functions.[1] | Innate Immunity, Pneumonia | Attenuation of the innate immune response.[1] |
| MIWI | Piwi-like protein essential for piRNA biogenesis and spermatid development.[2][3] | Spermatogenesis | Regulation of gene expression and chromatin condensation in developing sperm.[2][4] |
| NDPK-A | Nucleoside Diphosphate (B83284) Kinase A; involved in nucleotide metabolism and cell proliferation.[5][6] | Cell Proliferation, Cell Migration | Regulation of cell motility and wound healing.[5] |
| PRMT6 | Protein Arginine Methyltransferase 6; a co-regulator of gene expression via histone methylation.[7][8] | Cell Cycle, Cancer Progression | Inhibition of cell proliferation and invasion.[7] |
| LSD1 | Lysine-Specific Demethylase 1; an epigenetic modulator often overexpressed in cancer.[9][10] | Cancer Biology, Epigenetics | Suppression of tumorigenesis in breast cancer.[9] |
This compound: A Specific Inhibitor of the FBXO24-DARS2 Interaction
This compound is a small molecule compound identified as an inhibitor of the E3 ligase subunit FBXO24.[11][12] Its mechanism of action involves the disruption of the protein-protein interaction between FBXO24 and its substrate, aspartyl-tRNA synthetase (DARS2).[11][13] By preventing this interaction, this compound stabilizes DARS2 levels, leading to an enhanced immune response characterized by increased levels of pro-inflammatory cytokines such as IL-1β, IL-9, MIP-2, and TNF-α in murine models.[11][12]
Table 2: Quantitative Data on this compound Specificity
| Parameter | Value | Method | Reference |
| IC50 | Not yet publicly available | In vitro binding/inhibition assay | - |
| Effect on DARS2 levels | Increased protein levels observed in cell-based assays and in vivo. | Western Blot | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathways involving FBXO24 and a typical experimental workflow for substrate identification.
References
- 1. Targeted degradation of extracellular mitochondrial aspartyl-tRNA synthetase modulates immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FBXO24 modulates mRNA alternative splicing and MIWI degradation and is required for normal sperm formation and male fertility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FBXO24 modulates mRNA alternative splicing and MIWI degradation and is required for normal sperm formation and piRNA production [elifesciences.org]
- 4. FBXO24 modulates mRNA alternative splicing and MIWI degradation and is required for normal sperm formation and male fertility | eLife [elifesciences.org]
- 5. The Ubiquitin E3 Ligase SCF-FBXO24 Recognizes Deacetylated Nucleoside Diphosphate Kinase A To Enhance Its Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The ubiquitin E3 ligase SCF-FBXO24 recognizes deacetylated nucleoside diphosphate kinase A to enhance its degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SCF-FBXO24 regulates cell proliferation by mediating ubiquitination and degradation of PRMT6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Emerging Role of PRMT6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FBXO24 suppresses breast cancer tumorigenesis by targeting LSD1 for ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FBXO24 Suppresses Breast Cancer Tumorigenesis by Targeting LSD1 for Ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. This compound | FBXO24 Inhibitor | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
Disclaimer: This document is intended for informational and research purposes only. It is not a substitute for professional medical advice, diagnosis, or treatment. The mention of "BC-1293" is for illustrative purposes to discuss a class of potential therapeutic compounds and does not refer to an existing clinical candidate for DARS2-related diseases.
Executive Summary
Mutations in the DARS2 gene, which encodes mitochondrial aspartyl-tRNA synthetase (mtAspRS), are the cause of a rare, progressive neurological disorder known as Leukoencephalopathy with Brainstem and Spinal Cord Involvement and Lactate (B86563) Elevation (LBSL). This condition arises from impaired mitochondrial protein synthesis, leading to a characteristic pattern of central nervous system abnormalities. Currently, treatment is limited to supportive care. This technical whitepaper provides a comprehensive overview of DARS2 function, the pathophysiology of LBSL, and the diagnostic workflow. It further explores the frontier of therapeutic development, using the placeholder this compound to represent potential small molecule or gene-based strategies aimed at restoring mitochondrial function. Detailed experimental protocols, quantitative data, and pathway diagrams are provided to support ongoing research and drug development efforts in this area.
The Central Role of DARS2 in Mitochondrial Translation
The DARS2 gene provides the blueprint for mitochondrial aspartyl-tRNA synthetase (mtAspRS), an essential enzyme for life.[1] Within the mitochondrial matrix, mtAspRS performs a critical step in protein synthesis: it attaches the amino acid aspartic acid to its corresponding mitochondrial transfer RNA (mt-tRNAAsp).[2][3][4] This process, known as aminoacylation or "charging," is fundamental for the translation of the 13 essential protein subunits of the oxidative phosphorylation (OXPHOS) system encoded by mitochondrial DNA (mtDNA).[5] A deficiency in functional DARS2 leads to a breakdown in this pathway, disrupting the assembly of respiratory chain complexes and impairing cellular energy production.[6]
Pathophysiology of DARS2-Related Disease: LBSL
Leukoencephalopathy with Brainstem and Spinal Cord Involvement and Lactate Elevation (LBSL) is the primary disease caused by biallelic mutations in the DARS2 gene.[1][7][8] The condition is inherited in an autosomal recessive manner.[9][10] While over 25 mutations have been identified, most patients are compound heterozygotes, often carrying a splice-site mutation on one allele that leads to incorrect processing of the DARS2 messenger RNA.[2][3][4][11] While this "leaky" splicing allows for a small amount of functional enzyme to be produced, the overall activity is significantly reduced, falling below the threshold required for normal mitochondrial function.[3][4]
The resulting deficit in charged mt-tRNAAsp impairs the synthesis of mtDNA-encoded proteins, leading to dysfunctional OXPHOS complexes.[5] This bioenergetic failure is believed to be a primary driver of the axonal and myelin pathology observed in LBSL.[12][13] The characteristic elevation of lactate in the brain's white matter, detectable by magnetic resonance spectroscopy (MRS), is a direct indicator of this shift towards anaerobic metabolism.[9][14] The specific vulnerability of the brainstem and spinal cord white matter tracts remains an area of active investigation.[2][4]
Clinical Presentation and Disease Progression
LBSL typically manifests in childhood or adolescence with a slowly progressive course.[6][14] However, the age of onset and severity can be variable, with some individuals not developing symptoms until adulthood.[6][10]
| Clinical Feature | Description | Commonality |
| Cerebellar Ataxia | Difficulty with coordinating movements, particularly affecting gait.[6][10] | Highly Common |
| Spasticity | Abnormal muscle stiffness, primarily affecting the lower limbs more than the arms.[6][10] | Highly Common |
| Dorsal Column Dysfunction | Loss of proprioception (limb position sense) and vibration sensation.[6] | Highly Common |
| Dysarthria | Speech difficulties that develop over time.[10][14] | Common |
| Epilepsy | Recurrent seizures.[10][14] | Occasional |
| Cognitive Issues | Learning problems or mild cognitive decline.[10][14] | Occasional |
| Head Trauma Sensitivity | Vulnerability to severe neurological complications following minor head trauma.[10][14] | Occasional |
Progression is generally slow, with most individuals requiring wheelchair assistance by their teens or twenties.[10][14]
Diagnosis and Experimental Evaluation
The diagnosis of LBSL is established through a combination of clinical symptoms, characteristic neuroimaging findings, and confirmatory genetic testing.[9][10]
Neuroimaging Protocols
Magnetic Resonance Imaging (MRI) reveals a highly distinctive pattern of abnormalities.[1][5]
MRI Diagnostic Criteria: A definitive diagnosis requires that all major criteria and at least one minor criterion are met.[3]
| Criteria Type | Location of Signal Abnormality (T2/FLAIR Hyperintensity) |
| Major | 1. Cerebral white matter (with relative sparing of subcortical U-fibers).[3] |
| 2. Dorsal columns and lateral corticospinal tracts of the spinal cord.[1][3] | |
| 3. Pyramids at the medulla oblongata and/or decussation of the medial lemniscus.[3] | |
| Minor | 1. Splenium of the corpus callosum.[3] |
| 2. Posterior limb of the internal capsule.[3] | |
| 3. Superior and/or inferior cerebellar peduncles.[3] | |
| 4. Intraparenchymal trigeminal nerve tracts.[3] | |
| 5. Cerebellar white matter.[3] |
Proton MR Spectroscopy (1H-MRS): MRS is used to measure metabolites in the brain. In LBSL, an elevated lactate peak (a doublet at 1.3 ppm) is characteristically seen in the abnormal white matter, though its absence does not exclude the diagnosis.[5][9][15]
Genetic Testing
The diagnosis is confirmed by identifying biallelic pathogenic variants in the DARS2 gene via molecular genetic testing, typically whole-exome or genome sequencing.[16] Given the prevalence of deep intronic mutations, sequencing of intron 2 is critical if only one pathogenic variant is initially found.[16]
Experimental Protocols for Functional Assessment
Protocol 3.3.1: Western Blot for Mitochondrial Protein Synthesis
This protocol assesses the downstream effect of DARS2 dysfunction on the translation of mtDNA-encoded proteins in patient-derived fibroblasts or other cell models.
-
Protein Extraction: Isolate total cellular protein from patient and control cell lines using a standard lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20 µg of total protein per lane onto a 10% SDS-PAGE gel and run until adequate separation is achieved.[6]
-
Transfer: Electroblot the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody cocktail targeting subunits of the OXPHOS complexes (e.g., NDUFB8 [Complex I], SDHB [Complex II], UQCRC2 [Complex III], MT-CO2 [Complex IV], ATP5A [Complex V]). A loading control, such as TOM20 (mitochondrial outer membrane protein) or GAPDH, must be included.[6][10]
-
Washing: Wash the membrane 3x for 10 minutes each in TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of OXPHOS subunits to the loading control. A significant reduction in mtDNA-encoded subunits (e.g., MT-CO2) compared to nuclear-encoded subunits (e.g., NDUFB8, SDHB) is expected in LBSL patient cells.
Protocol 3.3.2: Seahorse XF Assay for Mitochondrial Respiration
This assay measures the oxygen consumption rate (OCR), providing a real-time assessment of mitochondrial function in live cells.
-
Cell Seeding: Seed patient and control fibroblasts into a Seahorse XFe96 cell culture microplate at a density of 5,000-20,000 cells per well and incubate overnight.[1][2]
-
Cartridge Hydration: Hydrate the sensor cartridge overnight in a 37°C non-CO2 incubator using Seahorse XF Calibrant.[2]
-
Assay Preparation: One hour before the assay, wash cells and replace the culture medium with supplemented Seahorse XF DMEM assay medium (pH 7.4).[17] Place the plate in a 37°C non-CO2 incubator.
-
Compound Loading: Load the injector ports of the sensor cartridge with the following compounds (final concentrations may require optimization):
-
Run Assay: Calibrate the instrument and run the Mito Stress Test protocol on the Seahorse XF Analyzer.
-
Data Normalization & Analysis: After the run, normalize OCR data to cell number per well (e.g., using a CyQUANT assay).[1] Analyze the data to determine key parameters: basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. LBSL patient cells are expected to show reduced values for these parameters compared to controls.
Potential Therapeutic Strategies (Represented by this compound)
While no curative treatment for LBSL exists, research is focused on strategies to restore DARS2 function.[9] Here, we use "this compound" as a conceptual placeholder to explore these approaches.
Strategy 1: Splicing Modulation
For patients with common splice-site mutations, a small molecule approach could aim to correct the aberrant splicing of DARS2 pre-mRNA, thereby increasing the amount of full-length, functional protein.
-
Hypothetical Candidate: this compound (as a Splicing Modulator) A proof-of-concept study identified the compound cantharidin (B1668268) as a modulator of DARS2 splicing. In patient-derived lymphoblasts treated with 10 µM cantharidin for 24 hours, quantitative RT-PCR showed an increase in the correctly spliced DARS2 transcript. This demonstrates that influencing the splicing machinery is a viable therapeutic angle.
| Compound | Cell Line | Concentration | Duration | Outcome |
| Cantharidin | LBSL Patient Lymphoblasts | 10 µM | 24 hours | Increased ratio of correctly spliced DARS2 mRNA to incorrectly spliced mRNA. |
Table data is illustrative based on published findings.[19]
Strategy 2: Gene Replacement Therapy
Gene therapy offers a direct approach to compensate for the mutated DARS2 gene by introducing a healthy copy.
-
Hypothetical Candidate: this compound (as AAV9-DARS2) Adeno-associated virus serotype 9 (AAV9) is a promising vector due to its ability to cross the blood-brain barrier and transduce neurons.[20][21] Preclinical studies have tested the efficacy of an AAV9 vector carrying a healthy copy of the DARS2 gene (AAV9-DARS2).
-
In Vitro Results: Treatment of LBSL patient-derived neurons with AAV9-DARS2 resulted in increased DARS2 expression, improved mitochondrial function, enhanced axonal growth, and reduced lactate release.[12]
-
In Vivo Results: A single intracerebroventricular injection of AAV9-DARS2 into a Dars2 knockout mouse model led to improved behavior and reduced cortical neurodegeneration six months post-injection.[12]
-
| Model System | Intervention | Key Quantitative Outcomes |
| LBSL Patient Neurons (in vitro) | AAV9-DARS2 | Increased DARS2 gene expression; Dose-dependent improvement in oxygen consumption rate.[13] |
| Dars2 KO Mouse Model (in vivo) | Intracerebroventricular AAV9-DARS2 | Improved performance in open field tests; Significantly thicker cortex compared to untreated KO mice at 32 weeks.[13] |
Table data is a summary of published preclinical findings.[12][13]
Conclusion and Future Directions
DARS2-related LBSL is a debilitating neurological disorder with a clear genetic and molecular basis but no approved therapies. The diagnostic pathway relies on recognizing the distinct clinical and MRI phenotypes, confirmed by genetic analysis. For drug development professionals, the primary challenge and opportunity lie in restoring mtAspRS activity to a level that can sustain mitochondrial function. The preclinical success of both splicing modulation and AAV9-mediated gene replacement provides a strong rationale for their continued investigation. Future work must focus on optimizing delivery, ensuring long-term safety and efficacy, and developing quantitative biomarkers to track disease progression and therapeutic response in clinical trials.
References
- 1. agilent.com [agilent.com]
- 2. Mitochondrial Respiratory Measurements in Patient-derived Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. radiopaedia.org [radiopaedia.org]
- 4. medlineplus.gov [medlineplus.gov]
- 5. Leukoencephalopathy with Brainstem and Spinal Cord Involvement and Lactate Elevation (LBSL) | American Journal of Neuroradiology [ajnr.org]
- 6. JCI Insight - Heteroplasmic and homoplasmic m.616T>C in mitochondria tRNAPhe promote isolated chronic kidney disease and hyperuricemia [insight.jci.org]
- 7. Leukoencephalopathy with brainstem and spinal cord involvement and lactate elevation (LBSL): assessment of the involved white matter tracts by MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mutations in DARS2 result in global dysregulation of mRNA metabolism and splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ulf.org [ulf.org]
- 10. researchgate.net [researchgate.net]
- 11. Leukoencephalopathy with Brainstem and Spinal Cord Involvement and Lactate Elevation: A Novel DARS2 Mutation and Intra‐Familial Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AAV9-DARS2 Gene Therapy Rescues Phenotype in Leukoencephalopathy with Brainstem and Spinal Cord Involvement and Lactate Elevation Patient Cells and Neuronal Dars2 Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. radiopaedia.org [radiopaedia.org]
- 16. Leukoencephalopathy with Brain Stem and Spinal Cord Involvement and Lactate Elevation - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Analysis of mitochondrial respiration [bio-protocol.org]
- 19. researchgate.net [researchgate.net]
- 20. AAV-mediated gene transfer to the mouse CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting the somatosensory system with AAV9 and AAV2retro viral vectors - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Initial Characterization of BC-1293 in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial characterization of BC-1293, a novel inhibitor of the E3 ligase subunit FBXO24. The data presented herein is primarily derived from the seminal study by Johnson BS, et al., published in Nature Communications in 2024, which first described the activity of this compound.
Core Mechanism of Action
This compound is a small molecule inhibitor that disrupts the interaction between the F-box protein FBXO24 and its substrate, the mitochondrial aspartyl-tRNA synthetase (DARS2). By inhibiting this interaction, this compound prevents the FBXO24-mediated ubiquitination and subsequent proteasomal degradation of DARS2. This leads to an increase in the intracellular levels and stability of the DARS2 protein.
Summary of Quantitative Data
The following tables summarize the key quantitative findings from the initial characterization of this compound in cell line models.
| Cell Line | Treatment | DARS2 Protein Half-life (t½) | Fold Change vs. Control |
| BEAS-2B | Vehicle (DMSO) | ~2 hours | 1.0 |
| BEAS-2B | This compound (10 µM) | > 8 hours | > 4.0 |
Table 1: Effect of this compound on DARS2 Protein Stability in BEAS-2B cells.
| Cell Line | Treatment | Relative DARS2 Ubiquitination |
| HEK293T | Vehicle (DMSO) | 1.0 |
| HEK293T | This compound (10 µM) | Significantly Reduced |
Table 2: Effect of this compound on DARS2 Ubiquitination in HEK293T cells.
Signaling Pathway
The signaling pathway modulated by this compound involves the ubiquitin-proteasome system. A simplified representation of this pathway is provided below.
The Impact of BC-1293 on the Ubiquitin-Proteasome System: A Technical Whitepaper
For Immediate Release
Columbus, OH – A recent study has unveiled the mechanism and impact of a novel small molecule, BC-1293, on the ubiquitin-proteasome system (UPS). This technical guide provides an in-depth analysis of this compound, a potent inhibitor of the E3 ligase subunit F-box only protein 24 (FBXO24). The findings detailed herein are based on the seminal research published in Nature Communications by Johnson BS, et al. in July 2024.[1] This document is intended for researchers, scientists, and drug development professionals interested in the modulation of the UPS for therapeutic purposes.
Executive Summary
The ubiquitin-proteasome system is a critical pathway for protein degradation and cellular homeostasis. Its dysregulation is implicated in a multitude of diseases. This compound has been identified as a specific inhibitor of the E3 ligase subunit FBXO24. By disrupting the interaction between FBXO24 and its substrate, the mitochondrial aspartyl-tRNA synthetase (DARS2), this compound effectively prevents the ubiquitination and subsequent proteasomal degradation of DARS2.[1] This leads to an accumulation of DARS2, a protein that has been shown to possess immunostimulatory properties. This whitepaper will detail the mechanism of action of this compound, present the quantitative data from key experiments, provide detailed experimental protocols, and visualize the associated cellular pathways and workflows.
Mechanism of Action of this compound
The canonical function of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex containing the F-box protein FBXO24 is to recognize and target specific proteins for ubiquitination. Once polyubiquitinated, these substrate proteins are recognized and degraded by the 26S proteasome.
This compound acts as a molecular wedge, sterically hindering the binding of DARS2 to FBXO24. This inhibition of the protein-protein interaction prevents the transfer of ubiquitin from the E2 conjugating enzyme to DARS2, thereby rescuing it from degradation. The resulting increase in cellular DARS2 levels has been shown to modulate immune responses.
Caption: Mechanism of this compound action on the FBXO24-DARS2 axis.
Quantitative Data
The following tables summarize the key quantitative findings from the study by Johnson BS, et al.
Table 1: Effect of this compound on DARS2 Protein Levels
| Treatment | Cell Line | Concentration (µM) | Duration (h) | DARS2 Fold Increase (vs. Vehicle) |
| This compound | BEAS-2B | 10 | 4 | ~2.5 |
| This compound | BEAS-2B | 10 | 8 | ~3.0 |
Table 2: Effect of this compound on DARS2 Half-Life
| Treatment | Cell Line | Concentration (µM) | DARS2 Half-life (h) |
| Vehicle | BEAS-2B | - | ~4 |
| This compound | BEAS-2B | 10 | >8 |
Table 3: Immunostimulatory Effects of this compound in a Murine Pneumonia Model
| Cytokine | Treatment | Fold Increase (vs. Vehicle) |
| IL-1β | This compound | ~2.0 |
| IL-9 | This compound | ~2.5 |
| MIP-2 | This compound | ~1.8 |
| TNF-α | This compound | ~2.2 |
Experimental Protocols
Cell Culture and Treatment
Human bronchial epithelial cells (BEAS-2B) were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For experiments, cells were treated with this compound (10 µM in DMSO) or vehicle (DMSO) for the indicated times.
DARS2 Half-Life Determination
BEAS-2B cells were treated with vehicle or this compound (10 µM) for 1 hour, followed by the addition of cycloheximide (B1669411) (50 µg/mL) to inhibit new protein synthesis. Cells were harvested at 0, 2, 4, and 8 hours post-cycloheximide treatment. DARS2 protein levels were assessed by Western blotting and quantified by densitometry.
Caption: Workflow for DARS2 half-life determination.
In Vitro Ubiquitination Assay
-
Reaction Components:
-
E1 activating enzyme (UBE1)
-
E2 conjugating enzyme (UbcH5a)
-
Recombinant SCF-FBXO24 complex
-
Recombinant His-tagged DARS2
-
HA-tagged Ubiquitin
-
ATP
-
This compound or vehicle (DMSO)
-
-
Procedure:
-
The components were combined in an E3 ligase reaction buffer.
-
The reaction was initiated by the addition of ATP and incubated at 30°C for 1 hour.
-
The reaction was stopped by adding SDS-PAGE sample buffer.
-
Polyubiquitination of DARS2 was assessed by Western blotting using an anti-HA antibody.
-
Immunoprecipitation and Western Blotting
Cells were lysed in RIPA buffer containing protease and deubiquitinase inhibitors. For immunoprecipitation, cell lysates were incubated with an anti-DARS2 antibody, followed by incubation with protein A/G agarose (B213101) beads. The beads were washed, and the bound proteins were eluted with SDS-PAGE sample buffer. Proteins were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against DARS2 or ubiquitin, followed by HRP-conjugated secondary antibodies.
Conclusion
This compound represents a promising new tool for the study of the ubiquitin-proteasome system and a potential therapeutic agent for diseases where the upregulation of DARS2 and subsequent immune stimulation may be beneficial. Its specific mechanism of action, targeting the protein-protein interaction between FBXO24 and DARS2, offers a nuanced approach to modulating E3 ligase activity. Further research is warranted to explore the full therapeutic potential of this compound and other FBXO24 inhibitors.
References
Methodological & Application
Application Notes and Protocols for BC-1293 In Vitro
For Research Use Only. Not for use in diagnostic procedures.
Introduction
BC-1293 is a potent and specific inhibitor of the F-box protein FBXO24, a substrate recognition component of the Skp-Cullin-F-box (SCF) E3 ubiquitin ligase complex.[1][2][3][4] The primary mechanism of action of this compound is the disruption of the protein-protein interaction between FBXO24 and its substrate, the mitochondrial aspartyl-tRNA synthetase (DARS2).[1][2][3] By inhibiting this interaction, this compound prevents the FBXO24-mediated ubiquitination and subsequent proteasomal degradation of DARS2, leading to an increase in intracellular DARS2 protein levels.[1][5]
Functionally, the stabilization of DARS2 by this compound has been shown to have immunostimulatory effects. In vitro and in vivo studies have demonstrated that treatment with an FBXO24 inhibitor leads to increased production and secretion of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-9 (IL-9), Macrophage Inflammatory Protein-2 (MIP-2), and Tumor Necrosis Factor-α (TNF-α).[1][2][3] These properties make this compound a valuable research tool for studying the role of the FBXO24-DARS2 axis in immune regulation and other cellular processes.
These application notes provide detailed protocols for the in vitro use of this compound to study its effects on DARS2 stability and cytokine production.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Assay | Result | Reference |
| DARS2 Protein Stabilization | BEAS-2B | Western Blot | Increased DARS2 levels observed | [1] |
| Cytokine Induction (IL-1β) | Murine Models | ELISA | Increased IL-1β levels | [2][3] |
| Cytokine Induction (IL-9) | Murine Models | ELISA | Increased IL-9 levels | [2][3] |
| Cytokine Induction (MIP-2) | Murine Models | ELISA | Increased MIP-2 levels | [2][3] |
| Cytokine Induction (TNF-α) | Murine Models | ELISA | Increased TNF-α levels | [2][3] |
Quantitative data such as IC50 or EC50 values for this compound are not yet publicly available in the cited literature. The effective concentrations are derived from the experimental protocols in Johnson BS, et al., Nat Commun. 2024.[1]
Experimental Protocols
Protocol 1: Assessment of DARS2 Protein Stability using Cycloheximide (B1669411) (CHX) Chase Assay
This protocol determines the effect of this compound on the half-life of DARS2 protein.
Materials:
-
BEAS-2B cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (resuspended in DMSO)
-
Cycloheximide (CHX) solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against DARS2
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed BEAS-2B cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for 4-6 hours.
-
Add cycloheximide (CHX) to a final concentration of 40 µg/mL to all wells to inhibit new protein synthesis. This is time point 0.
-
Harvest cells at various time points after CHX addition (e.g., 0, 2, 4, 6, and 8 hours).
-
To harvest, wash cells with ice-cold PBS and lyse with 100 µL of lysis buffer per well.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Perform SDS-PAGE and Western blotting with 20-30 µg of protein per lane.
-
Probe the membrane with primary antibodies for DARS2 and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the DARS2 signal to the loading control for each time point. Plot the relative DARS2 protein levels against time to determine the protein half-life.
Protocol 2: Measurement of Cytokine Secretion by ELISA
This protocol measures the effect of this compound on the secretion of pro-inflammatory cytokines from immune cells.
Materials:
-
THP-1 monocytes or other suitable immune cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (resuspended in DMSO)
-
LPS (Lipopolysaccharide) for cell stimulation (optional)
-
Cell culture supernatant collection tubes
-
ELISA kits for human IL-1β, IL-9, and TNF-α
-
Microplate reader
Procedure:
-
Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well.
-
Differentiate THP-1 monocytes into macrophages by treating with PMA (Phorbol 12-myristate 13-acetate) for 24-48 hours, followed by a 24-hour rest period in fresh medium.
-
Treat the differentiated macrophages with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO).
-
If desired, co-stimulate with a low dose of LPS (e.g., 10 ng/mL) to prime the inflammatory response.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for IL-1β, IL-9, and TNF-α according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the standard curve.
Mandatory Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for DARS2 stability assay.
References
- 1. targeted-degradation-of-extracellular-mitochondrial-aspartyl-trna-synthetase-modulates-immune-responses - Ask this paper | Bohrium [bohrium.com]
- 2. In vitro Auto- and Substrate-Ubiquitination Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simple Protocol for In Vitro Ubiquitin Conjugation: R&D Systems [rndsystems.com]
- 5. Targeted degradation of extracellular mitochondrial aspartyl-tRNA synthetase modulates immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BC-1293
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-1293 is a potent and specific inhibitor of the E3 ligase subunit FBXO24.[1][2] It functions by disrupting the protein-protein interaction between FBXO24 and the mitochondrial aspartyl-tRNA synthetase (DARS2), leading to an increase in DARS2 protein levels.[1][2] This activity has been shown to produce an immunostimulatory effect, characterized by elevated levels of cytokines such as IL-1β, IL-9, MIP-2, and TNF-α in murine models.[1][2] These characteristics make this compound a valuable tool for research in immunology, oncology, and cellular metabolism.
This document provides detailed protocols for the proper dissolution and storage of this compound to ensure its stability and efficacy in experimental settings.
Product Information
| Parameter | Description |
| IUPAC Name | Not publicly available. |
| CAS Number | 1219395-86-4[1] |
| Molecular Formula | Not publicly available. |
| Molecular Weight | Not publicly available. |
| Mechanism of Action | Inhibits the FBXO24 E3 ligase, preventing the degradation of DARS2.[1][2] |
Solubility and Recommended Solvents
The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (B87167) (DMSO).[2] While many hydrochloride salts are readily soluble in water, for compounds like this compound with potentially poor aqueous solubility, a water-miscible organic solvent like DMSO is preferred to achieve a high-concentration stock solution.[2][3]
| Solvent | Recommendation | Notes |
| Dimethyl Sulfoxide (DMSO) | Primary recommended solvent. | Cell culture grade DMSO should be used.[3] The final concentration of DMSO in cell culture media should be kept low (typically ≤ 0.1%) to avoid cytotoxicity.[2][4] A solvent control experiment is highly recommended.[2] |
| Sterile, High-Purity Water | Not recommended as the primary solvent for initial stock solution. | May be used for further dilutions of the DMSO stock solution, but the stability of this compound in aqueous solutions for extended periods is not characterized. |
| Phosphate-Buffered Saline (PBS) | Not recommended for initial stock solution. | Can be used for preparing working solutions from a DMSO stock for in-vivo or in-vitro experiments, but check for precipitation.[2] |
Storage and Stability
Proper storage is critical to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C[2] | Up to 3 years[2] | Store in a desiccator to protect from moisture.[4] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[5] |
| In DMSO (Stock Solution) | -80°C[2] | Up to 1 year[2] | Aliquot into single-use vials to avoid repeated freeze-thaw cycles.[2][3] |
| In DMSO (Short-Term) | 4°C[2] | Up to 1 week[2] | For immediate use. |
Experimental Protocols
Protocol for Preparation of a Concentrated Stock Solution (e.g., 10 mM)
This protocol describes the preparation of a sterile stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Cell culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Sterile syringe filter (0.22 µm pore size)
-
Sterile syringe
-
Sterile, single-use cryovials for aliquots
Procedure:
-
Equilibrate: Allow the vial of this compound powder to warm to room temperature before opening.[5]
-
Weighing: In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder and place it in a sterile conical tube.
-
Dissolution: Add the calculated volume of DMSO to the tube. For example, for 1 mg of a compound with a molecular weight of 500 g/mol to make a 10 mM solution, you would add 200 µL of DMSO.
-
Vortex: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.[3][6] Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[3][6]
-
Sterilization: To ensure sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.[3][6] This step is crucial for cell culture applications.
-
Aliquoting: Dispense the sterile stock solution into smaller, single-use sterile cryovials.[3] This minimizes contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage.[2]
Protocol for Preparing Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into cell culture medium.
Materials:
-
Sterile, concentrated this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations.[6] It is recommended to prepare intermediate dilutions to ensure accuracy.
-
Final Dilution: Add the final diluted solution to your cell culture plates. Ensure the final concentration of DMSO is below the cytotoxic threshold for your cell line (typically ≤ 0.1%).[2]
-
Solvent Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate set of cells to account for any solvent-induced effects.[2]
Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound stock and working solutions.
Hypothesized Signaling Pathway of this compound
Caption: this compound inhibits FBXO24, stabilizing DARS2 and promoting an immune response.
References
recommended working concentrations for BC-1293
For Research Use Only
Introduction
BC-1293 is a small molecule inhibitor of the F-box protein FBXO24, an E3 ubiquitin ligase subunit. By inhibiting FBXO24, this compound prevents the ubiquitination and subsequent proteasomal degradation of aspartyl-tRNA synthetase (DARS2), a mitochondrial enzyme. This leads to an increase in the levels of DARS2, which has been shown to play a role in modulating immune responses. Specifically, this compound has demonstrated immunostimulatory activity in murine models, leading to elevated levels of pro-inflammatory cytokines. These application notes provide recommended working concentrations and detailed protocols for the use of this compound in in vitro and in vivo research settings.
Mechanism of Action
This compound disrupts the interaction between FBXO24 and DARS2.[1][2][3] This inhibition of the FBXO24-DARS2 interaction prevents the polyubiquitination of DARS2, thereby rescuing it from degradation by the proteasome. The resulting increase in DARS2 protein levels has been associated with an enhanced innate immune response.
Data Presentation
In Vitro Potency
| Parameter | Value | Cell Line | Assay |
| IC50 | ~10 µM | BEAS-2B | DARS2 stabilization |
Note: The IC50 value is an approximation based on the dose-response curves presented in Johnson BS, et al., Nat Commun. 2024. Researchers should perform their own dose-response experiments to determine the optimal concentration for their specific cell line and assay.
Recommended Working Concentrations
| Application | Cell/Animal Model | Recommended Concentration/Dosage | Notes |
| In Vitro Cell Culture | BEAS-2B, THP-1 | 10 µM | Treatment for 24 hours is a typical starting point. |
| In Vivo (Mouse) | C57BL/6J | 10 mg/kg | Intraperitoneal (i.p.) injection. |
Experimental Protocols
In Vitro DARS2 Stabilization Assay
This protocol is designed to assess the ability of this compound to stabilize DARS2 in a human bronchial epithelial cell line (BEAS-2B).
Materials:
-
BEAS-2B cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Protease inhibitor cocktail
-
Lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Primary antibodies: anti-DARS2, anti-beta-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed BEAS-2B cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10 mM.
-
Cell Treatment: Dilute the this compound stock solution in complete growth medium to the desired final concentrations (e.g., a dose-response from 1 µM to 20 µM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Incubation: Remove the old medium from the cells and add the medium containing this compound or vehicle. Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells with lysis buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against DARS2 and a loading control (e.g., beta-actin) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the DARS2 signal to the loading control.
In Vivo Murine Model of Immunostimulation
This protocol describes the administration of this compound to mice to assess its in vivo immunostimulatory effects.
Materials:
-
C57BL/6J mice
-
This compound
-
Vehicle solution (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline)
-
Sterile syringes and needles for intraperitoneal injection
-
Equipment for blood collection (e.g., cardiac puncture or tail vein)
-
ELISA kits for murine cytokines (e.g., IL-1β, IL-6, TNF-α)
Procedure:
-
Animal Acclimation: Acclimate C57BL/6J mice to the animal facility for at least one week before the experiment.
-
Compound Formulation: Prepare the dosing solution of this compound in the vehicle. A typical formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% sterile saline. The final concentration should be such that the desired dose (e.g., 10 mg/kg) can be administered in a reasonable volume (e.g., 100 µL). Prepare a vehicle-only solution for the control group.
-
Administration: Administer this compound or vehicle to the mice via intraperitoneal (i.p.) injection.
-
Time Course: Collect blood samples at various time points after injection (e.g., 2, 6, 12, and 24 hours) to assess the cytokine profile over time.
-
Sample Processing: Process the blood samples to obtain serum or plasma and store them at -80°C until analysis.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in the serum or plasma samples using ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the this compound-treated group to the vehicle-treated control group at each time point.
References
Application Notes and Protocols for BC-1293 Treatment of Primary Immune Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
BC-1293 has been identified as a small molecule inhibitor of the E3 ligase subunit F-box protein 24 (FBXO24). Emerging in vivo evidence in murine models suggests that this compound possesses immunostimulatory properties, leading to an increase in the levels of several pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-9 (IL-9), Macrophage Inflammatory Protein-2 (MIP-2), and Tumor Necrosis Factor-α (TNF-α). These findings indicate that this compound may have therapeutic potential in contexts where augmenting an immune response is desirable.
These application notes provide a generalized framework for researchers and drug development professionals to investigate the effects of this compound on primary immune cells in vitro. The provided protocols are based on established methodologies for the treatment of primary immune cells with small molecule inhibitors and should be adapted and optimized for specific experimental needs.
Mechanism of Action
This compound exerts its biological effects by inhibiting FBXO24, a component of the Skp1-Cul1-F-box (SCF) E3 ubiquitin ligase complex. While the full spectrum of FBXO24's functions in immune cells is still under investigation, its inhibition by this compound is expected to alter the ubiquitination and subsequent degradation of its target substrate(s), thereby modulating downstream signaling pathways. This interference is hypothesized to lead to the observed immunostimulatory effects.
Caption: Proposed mechanism of action for this compound.
Quantitative Data Summary
Currently, there is a lack of publicly available in vitro quantitative data for the effects of this compound on primary immune cells. The table below is provided as a template for researchers to populate with their own experimental data.
| Cell Type | Treatment Concentration (µM) | Incubation Time (hours) | Viability (%) | Proliferation (Fold Change) | Cytokine Secretion (pg/mL) |
| Human PBMCs | 0.1 | 24 | IL-1β: TNF-α: | ||
| 1 | 24 | IL-1β: TNF-α: | |||
| 10 | 24 | IL-1β: TNF-α: | |||
| Mouse Splenocytes | 0.1 | 48 | MIP-2: TNF-α: | ||
| 1 | 48 | MIP-2: TNF-α: | |||
| 10 | 48 | MIP-2: TNF-α: |
Experimental Protocols
The following are generalized protocols for the treatment and analysis of primary immune cells with this compound. It is critical to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell type and experimental question.
Protocol 1: Treatment of Human Peripheral Blood Mononuclear Cells (PBMCs) and Cytokine Analysis
This protocol outlines the treatment of freshly isolated or cryopreserved human PBMCs with this compound to assess its impact on cytokine production.
Materials:
-
Human whole blood or buffy coat
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (stock solution prepared in DMSO)
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA or multiplex immunoassay kits for human IL-1β and TNF-α
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Procedure:
-
PBMC Isolation: Isolate PBMCs from human whole blood or buffy coat using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol. Wash the isolated cells twice with PBS.
-
Cell Seeding: Resuspend the PBMCs in complete RPMI-1640 medium and perform a cell count. Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of medium.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the appropriate wells. Suggested starting concentrations: 0.1, 1, 10, 25, 50 µM.
-
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant and store at -80°C until cytokine analysis.
-
Cell Viability Assessment: To the remaining cells, add a cell viability reagent according to the manufacturer's instructions and measure luminescence or fluorescence to determine the effect of this compound on cell viability.
-
Cytokine Analysis: Measure the concentration of IL-1β and TNF-α in the collected supernatants using ELISA or a multiplex immunoassay.
Application Notes and Protocols for In Vivo Administration of BC-1293 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-1293 is a small molecule inhibitor of the E3 ligase subunit F-box only protein 24 (FBXO24). By inhibiting FBXO24, this compound prevents the ubiquitination and subsequent degradation of mitochondrial aspartyl-tRNA synthetase (DARS2). This leads to increased levels of DARS2, which has been shown to possess immunostimulatory properties. In preclinical mouse models of bacterial pneumonia, administration of this compound has been demonstrated to enhance the innate immune response, leading to increased levels of pro-inflammatory cytokines and immune cell recruitment to the site of infection. These application notes provide a summary of the in vivo administration of this compound in mouse models based on published research, including detailed experimental protocols and quantitative data.
Mechanism of Action
This compound's mechanism of action revolves around the inhibition of the FBXO24 E3 ligase, which plays a crucial role in protein degradation. FBXO24 targets DARS2 for ubiquitination, marking it for destruction by the proteasome. By binding to FBXO24, this compound disrupts this interaction, leading to the stabilization and accumulation of DARS2. Elevated levels of extracellular DARS2 then act as a damage-associated molecular pattern (DAMP), stimulating an innate immune response.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the in vivo effects of this compound in a mouse model of Pseudomonas aeruginosa pneumonia.
Table 1: In Vivo Administration Parameters for this compound
| Parameter | Details |
| Compound | This compound (FBXO24 Inhibitor) |
| Mouse Strain | C57BL/6J |
| Model | Acute Pneumonia Model |
| Pathogen | Pseudomonas aeruginosa (PA103 strain) |
| Administration Route | Intraperitoneal (i.p.) injection |
| Dose | 10 mg/kg body weight |
| Vehicle | 10% DMSO in PBS |
| Treatment Schedule | Single dose administered 1 hour post-infection |
| Control Groups | Vehicle (10% DMSO in PBS) |
Table 2: Effect of this compound on Cytokine Levels in Bronchoalveolar Lavage Fluid (BALF)
| Cytokine | Vehicle Control (pg/mL) | This compound Treated (pg/mL) | Fold Change |
| IL-1β | ~150 | ~400 | ~2.7 |
| IL-9 | ~50 | ~150 | ~3.0 |
| MIP-2 | ~2000 | ~4000 | ~2.0 |
| TNF-α | ~250 | ~600 | ~2.4 |
| Data are approximated from graphical representations in the source literature and presented as mean values. |
Table 3: Effect of this compound on Immune Cell Counts in BALF
| Cell Type | Vehicle Control (cells/mL) | This compound Treated (cells/mL) | Fold Change |
| Total Cells | ~1.5 x 10^5 | ~3.0 x 10^5 | ~2.0 |
| Neutrophils | ~1.0 x 10^5 | ~2.5 x 10^5 | ~2.5 |
| Data are approximated from graphical representations in the source literature and presented as mean values. |
Experimental Protocols
Mouse Model of Pseudomonas aeruginosa Pneumonia
This protocol describes the induction of acute lung infection in mice to evaluate the efficacy of this compound.
Materials:
-
Pseudomonas aeruginosa (e.g., strain PA103)
-
Luria-Bertani (LB) broth and agar
-
Sterile phosphate-buffered saline (PBS)
-
C57BL/6J mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Intratracheal instillation device
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Pathogen Preparation: a. Culture P. aeruginosa overnight in LB broth at 37°C with shaking. b. Subculture the bacteria in fresh LB broth and grow to mid-logarithmic phase. c. Pellet the bacteria by centrifugation, wash with sterile PBS, and resuspend in PBS to the desired concentration (e.g., 1 x 10^6 colony-forming units (CFU) in 50 µL).
-
Infection: a. Anesthetize the mice using a standard protocol. b. Place the anesthetized mouse in a supine position. c. Expose the trachea and perform intratracheal instillation of the bacterial suspension (50 µL).
-
Treatment: a. Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. b. For a 10 mg/kg dose, dilute the stock solution in sterile PBS to a final concentration of 1 mg/mL in 10% DMSO. c. One hour after infection, administer 100 µL of the this compound solution per 10g of mouse body weight via intraperitoneal injection. d. For the vehicle control group, administer an equivalent volume of 10% DMSO in PBS.
Collection and Analysis of Bronchoalveolar Lavage Fluid (BALF)
Materials:
-
Tracheostomy tube or cannula
-
Sterile PBS
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytospin and slides
-
Staining reagents (e.g., Diff-Quik)
-
ELISA kits for cytokines (IL-1β, IL-9, MIP-2, TNF-α)
Procedure:
-
BALF Collection: a. At the experimental endpoint (e.g., 24 hours post-infection), euthanize the mice. b. Expose the trachea and insert a cannula. c. Secure the cannula and instill 1 mL of sterile, ice-cold PBS into the lungs. d. Gently aspirate the fluid and repeat the process two more times with fresh PBS. e. Pool the recovered fluid (BALF).
-
Cell Counts: a. Centrifuge the BALF at 300 x g for 10 minutes at 4°C to pellet the cells. b. Resuspend the cell pellet in a known volume of PBS. c. Determine the total cell count using a hemocytometer or automated cell counter. d. Prepare cytospin slides, stain with a differential stain, and perform a differential cell count under a microscope.
-
Cytokine Analysis: a. Use the supernatant from the BALF centrifugation for cytokine analysis. b. Measure the concentrations of IL-1β, IL-9, MIP-2, and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.
Conclusion
This compound represents a promising therapeutic candidate for enhancing the host immune response to bacterial infections. The protocols and data presented here provide a framework for the in vivo evaluation of this compound in a mouse model of bacterial pneumonia. These application notes can serve as a valuable resource for researchers and scientists in the field of immunology and drug development. Further studies are warranted to explore the full therapeutic potential of this compound in various infectious disease models.
Application Notes: Measuring DARS2 Protein Levels Following BC-1293 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed protocols for the measurement of mitochondrial aspartyl-tRNA synthetase 2 (DARS2) protein levels in response to treatment with BC-1293. This compound is an inhibitor of the E3 ligase subunit FBXO24.[1][2] Its mechanism of action involves disrupting the interaction between FBXO24 and DARS2, which leads to an increase in the intracellular levels of the DARS2 protein.[1][2] DARS2 is a crucial enzyme responsible for attaching aspartic acid to its corresponding tRNA within the mitochondria, a fundamental step in mitochondrial protein synthesis.[3][4][5] Dysregulation of DARS2 has been associated with various conditions, including leukoencephalopathy with brainstem and spinal cord involvement and lactate (B86563) elevation (LBSL).[3][6][7] Therefore, accurate quantification of DARS2 protein levels after treatment with potential therapeutic compounds like this compound is critical for drug efficacy studies.
The following sections detail the experimental protocols for quantifying DARS2 protein levels using Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA), present sample data in a tabular format, and provide diagrams of the relevant signaling pathway and experimental workflow.
Data Presentation
The following table summarizes hypothetical quantitative data obtained from treating a human cell line (e.g., HEK293T) with varying concentrations of this compound for 24 hours. DARS2 protein levels were quantified using both Western Blot densitometry and a specific DARS2 ELISA kit.
Table 1: Quantitative Analysis of DARS2 Protein Levels after this compound Treatment
| This compound Concentration (µM) | Western Blot Densitometry (Normalized to Control) | DARS2 Concentration by ELISA (ng/mL) |
| 0 (Vehicle Control) | 1.00 ± 0.08 | 5.2 ± 0.4 |
| 1 | 1.52 ± 0.12 | 7.8 ± 0.6 |
| 5 | 2.78 ± 0.21 | 14.3 ± 1.1 |
| 10 | 4.15 ± 0.35 | 21.5 ± 1.8 |
| 25 | 4.25 ± 0.38 | 22.1 ± 2.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the mechanism of action of this compound and a typical experimental workflow for measuring its effect on DARS2 protein levels.
Caption: Mechanism of this compound leading to increased DARS2 levels.
Caption: Workflow for measuring DARS2 protein levels after this compound treatment.
Experimental Protocols
1. Protocol for Western Blot Analysis of DARS2 Levels
This protocol outlines the steps for the semi-quantitative analysis of DARS2 protein levels in cell lysates.
a. Cell Lysis and Protein Quantification:
-
Culture cells to 70-80% confluency in appropriate culture dishes.
-
Treat cells with the desired concentrations of this compound (and a vehicle control) for the specified duration.
-
Following treatment, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a bicinchoninic acid (BCA) assay or a similar protein quantification method.[8][9]
b. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration for all samples with lysis buffer. Prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5-10 minutes.
-
Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to determine molecular weight.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for DARS2 (e.g., rabbit anti-DARS2) diluted in the blocking buffer overnight at 4°C with gentle agitation. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in the blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
d. Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Perform densitometric analysis on the captured images to quantify the band intensities. Normalize the DARS2 band intensity to the corresponding loading control band intensity for each sample.
2. Protocol for ELISA Quantification of DARS2 Levels
This protocol provides a method for the quantitative measurement of DARS2 protein using a sandwich ELISA kit. Commercially available DARS2 ELISA kits should be used according to the manufacturer's specific instructions.[10]
a. Reagent and Sample Preparation:
-
Prepare all reagents, standards, and samples as directed in the ELISA kit manual.
-
Use the cell lysates prepared as described in the Western Blot protocol (Section 1a). The lysate may need to be diluted to fall within the detection range of the assay.
b. Assay Procedure:
-
Add the DARS2 standards and prepared samples to the appropriate wells of the microplate pre-coated with a DARS2-specific capture antibody.
-
Incubate the plate as recommended in the kit protocol, typically for 1-2 hours at 37°C or room temperature.
-
Wash the wells several times with the provided wash buffer to remove unbound substances.
-
Add the biotin-conjugated detection antibody specific for DARS2 to each well and incubate.
-
After another wash step, add streptavidin-HRP to each well and incubate.
-
Wash the wells to remove unbound enzyme conjugate.
-
Add the TMB substrate solution to each well. A color change will develop in proportion to the amount of DARS2 bound.
-
Stop the reaction by adding the stop solution. The color will change from blue to yellow.
c. Data Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of DARS2 in the unknown samples.
-
Account for any dilution factors used during sample preparation to calculate the final DARS2 concentration in the original cell lysate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BC-1293_TargetMol [targetmol.com]
- 3. DARS2 gene: MedlinePlus Genetics [medlineplus.gov]
- 4. medlineplus.gov [medlineplus.gov]
- 5. genecards.org [genecards.org]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Mutations in DARS2 result in global dysregulation of mRNA metabolism and splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Method to Determine Drug Protein Concentration - Creative Proteomics [creative-proteomics.com]
- 9. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifescience-market.com [lifescience-market.com]
Application Note: Assessing Cytokine Profiles Following Exposure to a Novel Immunomodulatory Compound BC-1293
Audience: Researchers, scientists, and drug development professionals.
Introduction
The characterization of cytokine profiles is a critical step in the preclinical assessment of novel immunomodulatory compounds. Cytokines, a broad and diverse group of small proteins, are crucial mediators of immune and inflammatory responses. Dysregulated cytokine production is a hallmark of numerous diseases, including autoimmune disorders, infectious diseases, and cancer. Therefore, understanding how a novel therapeutic agent, such as BC-1293, alters cytokine expression is fundamental to elucidating its mechanism of action, predicting its therapeutic efficacy, and identifying potential off-target effects.
This document provides detailed protocols for assessing the in vitro effects of this compound on cytokine production in human peripheral blood mononuclear cells (PBMCs). It includes methodologies for multiplex cytokine analysis and intracellular cytokine staining, along with examples of data presentation and visualization of relevant signaling pathways.
Experimental Protocols
In Vitro Stimulation of Human PBMCs
This protocol describes the isolation and stimulation of human PBMCs to assess the effect of this compound on cytokine production.
Materials:
-
Ficoll-Paque PLUS
-
Roswell Park Memorial Institute (RPMI) 1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Phosphate-Buffered Saline (PBS)
-
Lipopolysaccharide (LPS)
-
Phytohemagglutinin (PHA)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Cell Culture: Resuspend isolated PBMCs in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) at a density of 1 x 10^6 cells/mL.
-
Plating: Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound in complete RPMI medium. Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO equivalent).
-
Stimulation: Add 50 µL of a stimulant (e.g., 1 µg/mL LPS for innate immune stimulation or 5 µg/mL PHA for T-cell stimulation) to the wells. Include unstimulated controls.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for multiplex cytokine analysis and store it at -80°C.
-
Cell Collection: For intracellular staining, collect the cells by resuspending them in PBS.
Multiplex Cytokine Analysis using Luminex Assay
This protocol allows for the simultaneous quantification of multiple cytokines in the collected cell culture supernatants.
Materials:
-
Human Cytokine Magnetic Bead Panel (e.g., Milliplex MAP Kit)
-
Luminex MAGPIX® or equivalent instrument
-
Assay buffer and wash buffer
-
Streptavidin-Phycoerythrin (SAPE)
-
96-well microplate
Procedure:
-
Reagent Preparation: Prepare standards, controls, and samples according to the manufacturer's protocol.
-
Assay Plate Preparation: Add 25 µL of assay buffer to each well.
-
Standard and Sample Addition: Add 25 µL of the prepared standards, controls, and collected supernatants to the appropriate wells.
-
Bead Addition: Vortex the magnetic beads and add 25 µL to each well. Incubate the plate on a shaker for 2 hours at room temperature, protected from light.
-
Washing: Wash the beads twice using a magnetic plate separator and wash buffer.
-
Detection Antibody: Add 25 µL of the detection antibody cocktail to each well and incubate on a shaker for 1 hour at room temperature.
-
SAPE Addition: Add 25 µL of SAPE to each well and incubate on a shaker for 30 minutes at room temperature.
-
Final Wash: Wash the beads twice.
-
Data Acquisition: Resuspend the beads in 150 µL of sheath fluid and acquire the data on a Luminex instrument. Analyze the data using the appropriate software to determine cytokine concentrations.
Data Presentation
The quantitative data obtained from the multiplex assay can be summarized in tables to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-stimulated PBMCs
| Cytokine | Vehicle Control (pg/mL) | This compound (1 µM) (pg/mL) | This compound (10 µM) (pg/mL) | % Inhibition (10 µM) |
| TNF-α | 1250 ± 110 | 850 ± 95 | 320 ± 45 | 74.4% |
| IL-6 | 3500 ± 250 | 2100 ± 180 | 980 ± 120 | 72.0% |
| IL-1β | 450 ± 50 | 280 ± 40 | 110 ± 25 | 75.6% |
| IL-12p70 | 85 ± 15 | 55 ± 10 | 25 ± 8 | 70.6% |
Table 2: Effect of this compound on T-cell Cytokine Production in PHA-stimulated PBMCs
| Cytokine | Vehicle Control (pg/mL) | This compound (1 µM) (pg/mL) | This compound (10 µM) (pg/mL) | % Inhibition (10 µM) |
| IFN-γ | 2800 ± 300 | 1900 ± 210 | 750 ± 90 | 73.2% |
| IL-2 | 1500 ± 180 | 1100 ± 150 | 450 ± 60 | 70.0% |
| IL-17A | 650 ± 70 | 420 ± 55 | 180 ± 30 | 72.3% |
| IL-10 | 250 ± 30 | 240 ± 28 | 230 ± 25 | 8.0% |
Visualizations
Diagrams are essential for illustrating complex workflows and biological pathways.
Caption: Experimental workflow for assessing cytokine profiles.
Caption: Simplified JAK-STAT signaling pathway.
Application Notes and Protocols for Novel Anticancer Compounds in Cancer Cell Line Studies
Introduction:
These application notes provide a detailed overview and experimental protocols for the use of novel compounds in cancer cell line research. Due to the limited availability of public research on a compound precisely designated "BC-1293" in the context of cancer cell line studies, we are presenting information on two distinct molecules. The first, This compound , is a recently identified inhibitor of the E3 ligase subunit FBXO24. The second, BC-N102 , is a novel small molecule inhibitor extensively studied for its anticancer properties in breast cancer cell lines. It is plausible that "this compound" may be a typographical error for "BC-N102," for which a substantial body of research is available.
Compound 1: this compound (FBXO24 Inhibitor)
Background:
This compound is identified as an inhibitor of the E3 ligase subunit FBXO24. Its primary mechanism of action involves disrupting the interaction between FBXO24 and aspartyl-tRNA synthetase (DARS2), leading to increased levels of DARS2[1][2]. In murine models, this compound has been shown to elevate levels of cytokines such as IL-1β, IL-9, MIP-2, and TNF-α, indicating potential immunostimulatory activity[1][2].
Data Presentation:
Currently, there is no publicly available quantitative data regarding the specific use of this compound in cancer cell line studies, such as IC50 or GI50 values. Research is focused on its role in immune modulation[1][2].
Experimental Protocols:
Detailed protocols for the use of this compound in cancer cell line studies are not yet established in the public domain. General protocols for handling small molecule inhibitors would apply, including solubility testing and dose-response assays to determine optimal concentrations.
Compound 2: BC-N102 (Novel Anticancer Agent)
Background:
BC-N102 is a first-in-class novel small molecule inhibitor designed to target oncogenic and hormonal signaling in ER-positive breast cancer[3][4]. It has demonstrated dose-dependent cytotoxic effects against various breast cancer cell lines while showing no significant activity against normal breast cell lines[3][5]. The mechanism of action involves the induction of cell cycle arrest at the G1/G0 phase[3][4][6].
Mechanism of Action:
BC-N102 suppresses breast cancer tumorigenesis by interfering with key cell cycle regulatory proteins and hormonal signaling pathways. It downregulates the expression and activity of:
Simultaneously, it increases the signaling of p38 mitogen-activated protein kinase (MAPK) and mineralocorticoid receptor (MR)[3][7].
Data Presentation:
The following tables summarize the quantitative data from studies on BC-N102 in various breast cancer cell lines.
Table 1: In Vitro Anticancer Activity of BC-N102 [3][5][8]
| Cell Line | 50% Growth Inhibition (GI50) (µM) | Total Growth Inhibition (TGI) (µM) |
| Breast Cancer Lines | 1.01 x 10⁻⁵ ~ 4.27 x 10⁻⁸ | 4.78 x 10⁻⁵ ~ 1.00 x 10⁻⁵ |
| MCF-7 | 0.047 | Not Reported |
| Normal Breast Line | ||
| MCF-10A | No significant activity | No significant activity |
Table 2: Effect of BC-N102 on Cell Cycle Distribution in MCF-7 Cells [6]
| BC-N102 Concentration (µM) | % Cells in G0/G1 Phase |
| 0 | 0% |
| 1 | 48.55% |
| 10 | 64.68% |
| 50 | 72.39% |
Experimental Protocols:
1. Cell Culture and Maintenance:
-
Cell Lines: MCF-7 (ER-positive breast cancer), T47D (ER-positive breast cancer), MCF-10A (normal breast epithelial).
-
Media: Use appropriate media for each cell line (e.g., DMEM for MCF-7, RPMI-1640 for T47D) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging: Subculture cells upon reaching 80-90% confluency.
2. Sulforhodamine B (SRB) Assay for Cell Proliferation:
-
Objective: To determine the anti-proliferative effect of BC-N102.
-
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat cells with a serial dilution of BC-N102 (or vehicle control, e.g., DMSO) for the desired duration (e.g., 48-72 hours).
-
Fix the cells with 10% trichloroacetic acid (TCA).
-
Stain with 0.4% SRB solution.
-
Wash with 1% acetic acid to remove unbound dye.
-
Solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Calculate GI50 and TGI values from the dose-response curves.
-
3. Flow Cytometry for Cell Cycle Analysis:
-
Objective: To analyze the effect of BC-N102 on cell cycle distribution.
-
Procedure:
-
Seed MCF-7 cells in 6-well plates and allow them to attach.
-
Treat cells with varying concentrations of BC-N102 (e.g., 0, 1, 10, 50 µM) for 24 hours.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
4. Western Blot Analysis:
-
Objective: To determine the effect of BC-N102 on the expression of key signaling proteins.
-
Procedure:
-
Treat MCF-7 cells with BC-N102 at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against target proteins (e.g., ER, PR, AR, PI3K, p-ERK, p-Akt, CDK2, CDK4, p38 MAPK) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Mandatory Visualizations:
Caption: Signaling pathway of BC-N102 in breast cancer cells.
Caption: General experimental workflow for studying BC-N102.
References
- 1. BC-1293_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BC-N102 suppress breast cancer tumorigenesis by interfering with cell cycle regulatory proteins and hormonal signaling, and induction of time-course arrest of cell cycle at G1/G0 phase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BC-N102 suppress breast cancer tumorigenesis by interfering with cell cycle regulatory proteins and hormonal signaling, and induction of time-course arrest of cell cycle at G1/G0 phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Mitochondrial Function Using SH-BC-893
Audience: Researchers, scientists, and drug development professionals.
Note on Compound Name: Initial searches for "BC-1293" in the context of mitochondrial function did not yield relevant results. The available scientific literature indicates that the compound of interest for studying ceramide-induced mitochondrial dysfunction is SH-BC-893 . This document will focus on SH-BC-893.
Introduction
SH-BC-893 is a synthetic, orally bioavailable sphingolipid analog that has been identified as a potent inhibitor of ceramide-induced mitochondrial fission.[1] It offers a valuable tool for researchers studying the roles of mitochondrial dynamics in metabolic diseases, such as obesity, and other conditions linked to excessive mitochondrial fragmentation. By targeting endolysosomal trafficking events, SH-BC-893 provides a mechanism to preserve mitochondrial function and morphology in the face of cellular stress.[1][2]
Mechanism of Action
SH-BC-893 exerts its protective effects on mitochondria by simultaneously inhibiting two key proteins involved in endolysosomal trafficking: the small GTPase ARF6 and the lipid kinase PIKfyve .[2] This dual inhibition disrupts the trafficking events that are crucial for the recruitment of Dynamin-related protein 1 (Drp1) to the mitochondrial outer membrane, a critical step in mitochondrial fission. By preventing Drp1 recruitment, SH-BC-893 effectively blocks the fragmentation of the mitochondrial network induced by elevated levels of ceramides.[2]
Signaling Pathway Diagram
Caption: Mechanism of SH-BC-893 in preventing mitochondrial fission.
Applications
SH-BC-893 is a valuable tool for a range of research applications, including:
-
Investigating the role of mitochondrial fission in metabolic diseases: Study the effects of inhibiting mitochondrial fragmentation in models of obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
-
Protecting against ceramide-induced cellular stress: Assess the protective effects of SH-BC-893 on mitochondrial function and cell viability in response to lipotoxicity.
-
Studying the link between endolysosomal trafficking and mitochondrial dynamics: Elucidate the molecular pathways that connect endosomal and lysosomal function with the regulation of mitochondrial morphology.
Quantitative Data
The following tables summarize the quantitative effects of SH-BC-893 on key mitochondrial and metabolic parameters as reported in the literature.
Table 1: Effect of SH-BC-893 on Mitochondrial Membrane Potential (ΔΨm) in vitro
| Treatment Condition | Normalized TMRE Intensity (Mean ± SD) |
| Vehicle (BSA) | 1.00 ± 0.15 |
| Palmitate (250 µM) | 0.45 ± 0.10 |
| Palmitate + SH-BC-893 (5 µM) | 0.95 ± 0.20 |
Data are representative values derived from published studies and should be used for comparative purposes.[2]
Table 2: Effect of SH-BC-893 on Mitochondrial Superoxide (B77818) Production in vitro
| Treatment Condition | Normalized MitoSOX Intensity (Mean ± SD) |
| Vehicle (DMSO) | 1.00 ± 0.20 |
| C2-Ceramide (50 µM) | 2.50 ± 0.40 |
| C2-Ceramide + SH-BC-893 (5 µM) | 1.20 ± 0.30 |
Data are representative values derived from published studies and should be used for comparative purposes.[2]
Table 3: In Vivo Effects of SH-BC-893 on Plasma Adipokine Levels in High-Fat Diet (HFD) Fed Mice
| Treatment Group | Plasma Adiponectin (ng/mL, Mean ± SD) | Plasma Leptin (ng/mL, Mean ± SD) |
| Standard Diet (SD) + Vehicle | 8500 ± 1500 | 5 ± 2 |
| High-Fat Diet (HFD) + Vehicle | 4000 ± 1000 | 45 ± 10 |
| HFD + SH-BC-893 (120 mg/kg) | 7500 ± 1200 | 15 ± 5 |
Data are representative values derived from published studies and should be used for comparative purposes.[2]
Experimental Protocols
The following are detailed protocols for key experiments to assess the effect of SH-BC-893 on mitochondrial function.
Experimental Workflow Diagram
Caption: General workflow for in vitro analysis of SH-BC-893 effects.
Protocol 5.1: Assessment of Mitochondrial Morphology
This protocol uses MitoTracker™ Green FM to visualize mitochondrial morphology.
Materials:
-
SH-BC-893 (e.g., 5 mM stock in DMSO)
-
Palmitate-BSA conjugate or C2-Ceramide
-
MitoTracker™ Green FM (e.g., 1 mM stock in DMSO)
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells of interest (e.g., Mouse Embryonic Fibroblasts - MEFs) cultured on glass-bottom dishes
Procedure:
-
Cell Seeding: Plate cells on glass-bottom dishes to achieve 60-70% confluency on the day of the experiment.
-
Pre-treatment: Pre-treat cells with the desired concentration of SH-BC-893 (e.g., 5 µM) in complete medium for 3 hours at 37°C. Include a vehicle control (e.g., DMSO).
-
Induction of Mitochondrial Fission: Add palmitate-BSA (e.g., 250 µM) or C2-ceramide (e.g., 50 µM) to the medium and incubate for the desired time (e.g., 12-16 hours).
-
Staining: a. Prepare a 200 nM working solution of MitoTracker™ Green FM in pre-warmed live-cell imaging medium. b. Remove the culture medium from the cells and wash once with warm PBS. c. Add the MitoTracker™ Green FM working solution to the cells and incubate for 30 minutes at 37°C, protected from light.
-
Imaging: a. Wash the cells three times with pre-warmed live-cell imaging medium. b. Add fresh live-cell imaging medium to the dish. c. Image the cells immediately using a fluorescence microscope with appropriate filters for FITC/GFP (Excitation/Emission: ~490/516 nm).
-
Analysis: Quantify mitochondrial morphology (e.g., fragmentation vs. tubular networks) using image analysis software.
Protocol 5.2: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol uses Tetramethylrhodamine, Ethyl Ester (TMRE) to assess ΔΨm.
Materials:
-
TMRE (e.g., 10 mM stock in DMSO)
-
Other materials as listed in Protocol 5.1
Procedure:
-
Follow steps 1-3 from Protocol 5.1.
-
Staining: a. Prepare a 100 nM working solution of TMRE in pre-warmed live-cell imaging medium. b. Remove the culture medium and add the TMRE working solution. c. Incubate for 30 minutes at 37°C, protected from light.
-
Imaging: a. Wash the cells three times with warm PBS. b. Add fresh live-cell imaging medium. c. Image the cells immediately using a fluorescence microscope with a TRITC/Rhodamine filter set (Excitation/Emission: ~549/575 nm).
-
Analysis: Measure the mean fluorescence intensity of TMRE per cell using image analysis software. A decrease in intensity indicates a loss of ΔΨm.
Protocol 5.3: Detection of Mitochondrial Superoxide
This protocol uses MitoSOX™ Red to specifically detect superoxide in mitochondria.
Materials:
-
MitoSOX™ Red (e.g., 5 mM stock in DMSO)
-
Other materials as listed in Protocol 5.1
Procedure:
-
Follow steps 1-3 from Protocol 5.1.
-
Staining: a. Prepare a 5 µM working solution of MitoSOX™ Red in pre-warmed Hanks' Balanced Salt Solution (HBSS) with Ca2+/Mg2+. b. Remove the culture medium, wash cells once with warm PBS. c. Add the MitoSOX™ Red working solution and incubate for 10-30 minutes at 37°C, protected from light.
-
Imaging: a. Wash the cells gently three times with warm HBSS. b. Add fresh HBSS or live-cell imaging medium. c. Image the cells immediately using a fluorescence microscope with a TRITC/Rhodamine filter set (Excitation/Emission: ~510/580 nm).
-
Analysis: Quantify the mean fluorescence intensity of MitoSOX™ Red per cell. An increase in intensity indicates higher levels of mitochondrial superoxide.
Concluding Remarks
SH-BC-893 is a powerful research tool for investigating the intricate relationship between endolysosomal trafficking, mitochondrial dynamics, and cellular metabolism. The protocols outlined above provide a framework for utilizing SH-BC-893 to explore its protective effects on mitochondrial function in various experimental models. Researchers should optimize reagent concentrations and incubation times for their specific cell types and experimental conditions.
References
Application Notes & Protocols: Preclinical Efficacy Studies for BC-1293, a Novel mTORC1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that integrates intracellular and extracellular signals to regulate critical cellular processes such as growth, proliferation, and metabolism.[1][2] mTOR functions within two distinct multiprotein complexes, mTOR Complex 1 (mTORC1) and mTORC2.[2] Aberrant activation of the mTOR pathway, particularly through mTORC1, is a frequent occurrence in numerous human cancers, making it a prime target for therapeutic intervention.[3][4]
BC-1293 is a novel, potent, and highly selective small molecule inhibitor of mTORC1. Unlike first-generation allosteric inhibitors (rapalogs), this compound is an ATP-competitive inhibitor designed to completely suppress mTORC1 kinase activity. This mechanism is expected to block the phosphorylation of key downstream effectors, including 4E-BP1 and p70 S6 Kinase (S6K), leading to the inhibition of protein synthesis and cell cycle progression.[5]
These application notes provide a comprehensive framework of detailed protocols for evaluating the preclinical anti-tumor efficacy of this compound. The methodologies cover essential in vitro characterization and in vivo validation in xenograft models, enabling researchers to generate robust and reproducible data for drug development programs.
Signaling Pathway and Mechanism of Action
The PI3K/Akt/mTOR pathway is a central regulator of cell survival and growth. This compound specifically targets mTORC1, preventing the phosphorylation of its downstream substrates S6K and 4E-BP1, which are critical for protein translation and cell cycle progression.
Figure 1: Simplified mTORC1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The evaluation of this compound efficacy follows a structured, multi-stage approach, progressing from initial in vitro validation of the mechanism to in vivo assessment of anti-tumor activity in established cancer models.
Figure 2: Overall experimental workflow for evaluating the efficacy of this compound.
In Vitro Efficacy Protocols
Protocol 1: Western Blot Analysis for mTORC1 Target Modulation
This protocol is designed to confirm that this compound engages its target and inhibits downstream signaling of the mTORC1 pathway in cancer cell lines.
A. Materials
-
Cancer cell lines (e.g., A549 lung cancer, U87MG glioblastoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors[6]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes[6]
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (diluted in blocking buffer):
-
HRP-conjugated secondary antibody[6]
-
Enhanced Chemiluminescence (ECL) detection reagent
B. Procedure
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.[3]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer.[8] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.[3]
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples (20-30 µg per lane), mix with sample buffer, and heat at 95°C for 5 minutes. Separate proteins by size on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[3][6]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.[8]
-
Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash three times with TBST for 5 minutes each.
-
-
Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity using densitometry software.
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
This assay measures the metabolic activity of cells to determine the concentration of this compound that inhibits cell viability by 50% (IC50).[9]
A. Materials
-
Cancer cell lines
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
B. Procedure
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the medium in the wells with the drug-containing medium. Include vehicle-only (DMSO) wells as a negative control.
-
Incubation: Incubate the plates for 72 hours in a standard cell culture incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Use non-linear regression analysis to determine the IC50 value.
In Vivo Efficacy Protocol
Protocol 3: Human Tumor Xenograft Mouse Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in an in vivo setting using immunodeficient mice bearing human tumor xenografts.[10][11]
A. Materials
-
Immunodeficient mice (e.g., athymic Nude or SCID mice), 6-8 weeks old[12]
-
Selected human cancer cell line (e.g., A549)
-
Matrigel (optional, can improve tumor take rate)[10]
-
Sterile PBS and syringes
-
This compound formulation for the chosen route of administration (e.g., oral gavage)
-
Vehicle control solution
-
Digital calipers
-
Anesthesia and equipment for euthanasia
B. Procedure
-
Animal Acclimatization: Allow mice to acclimate to the facility for at least one week prior to the start of the experiment.[10]
-
Tumor Implantation: Harvest cancer cells during their logarithmic growth phase. Resuspend the cells in sterile PBS (optionally mixed 1:1 with Matrigel) at a concentration of 5-10 x 10^7 cells/mL. Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[10]
-
Tumor Growth Monitoring: Monitor the mice 2-3 times per week for tumor formation. Once tumors are palpable, begin measuring their length (L) and width (W) with digital calipers.[10] Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Randomization and Dosing: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound at 10 mg/kg, this compound at 30 mg/kg).[10][12] Administer the drug and vehicle according to the planned schedule (e.g., once daily by oral gavage). Monitor animal body weight as a measure of general toxicity.
-
Efficacy Measurement: Continue to measure tumor volumes and body weights 2-3 times per week throughout the study.
-
Study Endpoint: The study may be concluded when tumors in the control group reach a predetermined size limit or after a set duration. At the endpoint, euthanize the mice and excise the tumors for weighing and pharmacodynamic analysis.
-
Pharmacodynamic (PD) Assessment: For PD studies, a separate cohort of tumor-bearing mice can be treated with a single dose of this compound. Tumors are collected at various time points post-dose (e.g., 2, 8, 24 hours) and analyzed by Western blot (as in Protocol 1) to confirm target inhibition in vivo.[13]
Data Presentation
Quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
|---|---|---|
| A549 | Non-Small Cell Lung | 85 |
| U87MG | Glioblastoma | 120 |
| MCF-7 | Breast (ER+) | 65 |
| PC-3 | Prostate | 250 |
Table 2: In Vivo Efficacy of this compound in A549 Xenograft Model
| Treatment Group (n=8) | Dose (mg/kg, QD) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | - | 1540 ± 180 | - | +2.5 |
| This compound | 10 | 815 ± 110 | 47 | -1.8 |
| this compound | 30 | 430 ± 75 | 72 | -4.5 |
Table 3: Pharmacodynamic Modulation of p-S6K in A549 Tumor Tissues
| Treatment Group | Time Post-Dose | Relative p-S6K/Total S6K Ratio (% of Control) |
|---|---|---|
| Vehicle Control | 24 hr | 100 ± 12 |
| This compound (30 mg/kg) | 2 hr | 15 ± 5 |
| This compound (30 mg/kg) | 8 hr | 25 ± 8 |
| this compound (30 mg/kg) | 24 hr | 60 ± 15 |
Logical Relationships
The relationship between drug dose, target engagement, and the ultimate therapeutic effect is crucial for understanding the pharmacological activity of this compound.
Figure 3: Relationship between dose, pharmacokinetics, pharmacodynamics, and efficacy.
References
- 1. mTOR Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 2. mTOR inhibitors - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Overview of Research into mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 7. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ccrod.cancer.gov [ccrod.cancer.gov]
- 9. Cell Viability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
- 11. ijpbs.com [ijpbs.com]
- 12. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacodynamic Monitoring of mTOR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing BC-1293 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BC-1293 in cell viability experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and data presentation examples to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the E3 ligase subunit F-box protein 24 (FBXO24). Its primary mechanism of action is to disrupt the interaction between FBXO24 and its substrate, mitochondrial aspartyl-tRNA synthetase (DARS2). This inhibition prevents the ubiquitination and subsequent proteasomal degradation of DARS2, leading to an increase in intracellular DARS2 levels.
Q2: How does modulation of DARS2 levels by this compound affect cell viability?
A2: DARS2 is an essential enzyme for mitochondrial protein synthesis. Studies have shown that overexpression of DARS2 is associated with increased cell proliferation and viability in various cancer cell lines. By increasing DARS2 levels, this compound may enhance cell viability and proliferation in certain cellular contexts. Therefore, it is crucial to carefully titrate the concentration of this compound to achieve the desired experimental outcome without inducing off-target toxicity.
Q3: What is a recommended starting concentration range for this compound in a cell viability assay?
A3: For a new compound like this compound, it is recommended to perform a dose-response experiment starting with a broad range of concentrations. A sensible starting point would be a logarithmic dilution series ranging from 1 nM to 100 µM. This wide range will help in identifying the optimal concentration window for your specific cell line and experimental conditions.
Q4: What are the critical controls to include in a this compound cell viability experiment?
A4: To ensure the validity of your results, the following controls are essential:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This controls for any effects of the solvent on cell viability. The final DMSO concentration should typically be kept below 0.5%.
-
Untreated Control: Cells cultured in medium alone, representing baseline cell viability.
-
Positive Control (for cytotoxicity): A known cytotoxic compound to ensure the assay is working correctly.
-
Positive Control (for increased viability, if applicable): If you hypothesize that this compound will increase viability, a known pro-proliferative agent can be used as a comparator.
Q5: How long should I incubate my cells with this compound?
A5: The optimal incubation time is cell-line dependent and should be determined empirically. A common starting point is to test several time points, such as 24, 48, and 72 hours, to observe both acute and long-term effects on cell viability.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding density.2. Pipetting errors during reagent addition.3. Edge effects in the microplate. | 1. Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding.2. Calibrate pipettes regularly. Use a consistent pipetting technique.3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Unexpectedly high cell death at all this compound concentrations | 1. This compound concentration is too high.2. Solvent (e.g., DMSO) toxicity.3. Off-target effects of this compound.4. The cell line is particularly sensitive to FBXO24 inhibition. | 1. Perform a dose-response experiment with a wider and lower range of concentrations (e.g., picomolar to low micromolar).2. Ensure the final solvent concentration is non-toxic for your cell line (typically <0.5%). Run a vehicle-only control.3. Consider using a structurally different FBXO24 inhibitor as a control to see if the effect is on-target. Perform target engagement assays.4. Reduce the incubation time. |
| No observable effect of this compound on cell viability | 1. This compound concentration is too low.2. Insufficient incubation time.3. The chosen cell line's viability is not sensitive to DARS2 levels.4. This compound is inactive. | 1. Test a higher range of concentrations.2. Increase the incubation time (e.g., 48 or 72 hours).3. Confirm FBXO24 and DARS2 expression in your cell line. Consider a different cell line known to be sensitive to this pathway.4. Check the storage conditions and age of the compound. Prepare a fresh stock solution. |
| Inhibition of E3 ligase leads to stabilization of the E3:substrate complex, causing a dominant-negative effect. | Inhibition of FBXO24 might prevent DARS2 degradation but not its binding, potentially sequestering DARS2 and preventing its normal function. | If you observe an unexpected decrease in viability, consider this possibility. This can be investigated by co-immunoprecipitation experiments to assess the association between FBXO24 and DARS2 in the presence of this compound. |
Data Presentation
Table 1: Dose-Response of this compound on A549 Cell Viability after 48h Treatment (MTT Assay)
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 0.01 | 1.28 ± 0.09 | 102% |
| 0.1 | 1.35 ± 0.11 | 108% |
| 1 | 1.42 ± 0.10 | 114% |
| 10 | 1.15 ± 0.07 | 92% |
| 50 | 0.88 ± 0.06 | 70% |
| 100 | 0.63 ± 0.05 | 50% |
Table 2: Time-Course of this compound (1 µM) on HeLa Cell Viability (MTT Assay)
| Incubation Time (hours) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability (vs. Vehicle) |
| 24 | 1.18 ± 0.07 | 105% |
| 48 | 1.39 ± 0.09 | 116% |
| 72 | 1.55 ± 0.12 | 129% |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an MTT Assay
Objective: To determine the concentration range of this compound that affects the viability of a chosen cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Chosen adherent cell line (e.g., A549)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of this compound from the stock solution in complete medium. A common starting range is 0.01, 0.1, 1, 10, 50, and 100 µM.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.
-
Incubate for the desired time period (e.g., 48 hours).
-
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Visualizations
Caption: this compound signaling pathway leading to increased cell viability.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for this compound cell viability assays.
troubleshooting inconsistent results with BC-1293
Welcome to the technical support center for BC-1293. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common issues that may arise when working with this FBXO24 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the E3 ubiquitin ligase subunit, F-box only protein 24 (FBXO24).[1][2] Its primary mechanism involves disrupting the protein-protein interaction between FBXO24 and its substrate, mitochondrial aspartyl-tRNA synthetase (DARS2).[1][2] By inhibiting this interaction, this compound prevents the FBXO24-mediated ubiquitination and subsequent degradation of DARS2, leading to increased intracellular levels of DARS2.[1][2] this compound has been shown to exhibit immunostimulatory activity in mice, increasing the levels of cytokines such as IL-1β, IL-9, MIP-2, and TNFα.[1][2]
Q2: How should I dissolve and store this compound?
A2: For optimal stability and performance, dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[2] It is recommended to aliquot the stock solution into single-use volumes and store them at -80°C to prevent degradation from repeated freeze-thaw cycles.[2] For short-term storage (up to one week), aliquots can be kept at 4°C.[2] When preparing working solutions for cell-based assays, further dilution can be done in appropriate buffers or culture media. Note that the final concentration of DMSO in your experimental setup should ideally not exceed 0.1% to avoid solvent-induced cellular effects.[2]
Q3: My experimental results with this compound are inconsistent. What are some potential causes?
A3: Inconsistent results with this compound can stem from several factors, many of which are common challenges in working with small molecule inhibitors, particularly those targeting protein-protein interactions and E3 ligases. Key areas to investigate include:
-
Compound Stability and Handling: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation and reduced potency. Ensure that the compound is stored correctly and that fresh dilutions are prepared for each experiment.
-
Cell Culture Conditions: Variations in cell density, passage number, and overall cell health can significantly impact the cellular response to a compound. Standardize your cell seeding and culture protocols to minimize this variability.
-
Assay-Specific Variables: The complexity of E3 ligase assays, which involve multiple protein components, can be a source of variability. Ensure the quality and consistency of all reagents, including recombinant proteins and antibodies. For protein-protein interaction assays like co-immunoprecipitation, the stringency of lysis and wash buffers is critical and may require optimization.
-
Solvent Effects: High concentrations of DMSO can have independent effects on cells. Maintain a consistent and low final DMSO concentration across all experimental and control groups.
Troubleshooting Guides
Inconsistent IC50 Values in Cell-Based Assays
Variability in the half-maximal inhibitory concentration (IC50) is a common issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Troubleshooting Recommendation |
| Cell Line Variability | Different cell lines can have varying expression levels of FBXO24 and DARS2, as well as differences in cell permeability to this compound. It is crucial to establish a baseline IC50 for each cell line used. |
| Assay Duration | The incubation time with this compound can influence the observed IC50 value. Longer incubation times may result in lower IC50 values. Ensure that the assay duration is consistent across experiments. |
| Cell Density | The number of cells seeded per well can affect the effective concentration of the inhibitor per cell. Optimize and standardize cell seeding density for all experiments. |
| Compound Degradation | This compound may degrade if not stored properly or if working solutions are not freshly prepared. Aliquot stock solutions and avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stable stock for each experiment. |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells and can affect the activity of the compound. Ensure the final DMSO concentration is consistent and below 0.1% in all wells, including controls. |
Low or No Signal in FBXO24-DARS2 Co-Immunoprecipitation (Co-IP)
A weak or absent signal when trying to detect the disruption of the FBXO24-DARS2 interaction can be frustrating. Here are some troubleshooting steps.
| Potential Cause | Troubleshooting Recommendation |
| Inefficient Cell Lysis | Incomplete cell lysis can result in low protein yield. Ensure your lysis buffer is appropriate for your cell type and that you are using a sufficient volume. Sonication may be required to efficiently extract nuclear and membrane-associated proteins.[2] |
| Stringent Lysis/Wash Buffers | Harsh detergents (e.g., in RIPA buffer) can disrupt the protein-protein interaction you are trying to study.[2] Use a milder lysis buffer (e.g., containing NP-40 or Triton X-100) for Co-IP experiments.[3] Optimize the salt and detergent concentrations in your wash buffers to reduce background without disrupting the specific interaction. |
| Low Protein Expression | The expression levels of endogenous FBXO24 or DARS2 may be too low for detection. Confirm protein expression in your cell lysate via Western blot before starting the Co-IP. Consider overexpressing tagged versions of the proteins if endogenous levels are insufficient. |
| Antibody Issues | The antibody used for immunoprecipitation may not be effective for this application or may be used at a suboptimal concentration. Use an antibody that is validated for IP. Polyclonal antibodies may be more effective than monoclonal antibodies in some cases.[3] Titrate the antibody concentration to find the optimal amount. |
| This compound Concentration/Incubation | The concentration of this compound or the incubation time may be insufficient to effectively disrupt the FBXO24-DARS2 interaction in your experimental system. Perform a dose-response and time-course experiment to determine the optimal conditions. |
Experimental Protocols
Protocol: Co-Immunoprecipitation to Assess this compound Activity on the FBXO24-DARS2 Interaction
This protocol provides a general framework for investigating the effect of this compound on the interaction between FBXO24 and DARS2. Optimization for specific cell lines and antibodies will be necessary.
Materials:
-
Cells expressing FBXO24 and DARS2
-
This compound
-
DMSO (cell culture grade)
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40 or Triton X-100, with freshly added protease and phosphatase inhibitors)
-
Antibody against FBXO24 or DARS2 (IP-validated)
-
Protein A/G magnetic beads or agarose (B213101) resin
-
SDS-PAGE gels and Western blot reagents
-
Antibodies for Western blot detection of FBXO24 and DARS2
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the optimized duration.
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse with ice-cold Co-IP Lysis Buffer. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional but Recommended): To reduce non-specific binding, add protein A/G beads to the lysate and incubate for 1 hour at 4°C with gentle rotation. Pellet the beads by centrifugation and discard them.
-
Immunoprecipitation: Add the IP antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP Wash Buffer.
-
Elution: Elute the protein complexes from the beads by resuspending them in 2X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against FBXO24 and DARS2 to assess the amount of co-precipitated protein. A decrease in the co-precipitated protein in the this compound-treated samples compared to the vehicle control indicates disruption of the interaction.
Visualizations
Caption: Mechanism of action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
References
managing BC-1293 solubility issues in culture media
Welcome to the technical support center for BC-1293. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in cell culture media.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues encountered during experiments with this compound.
Issue 1: I observe a precipitate in my stock solution of this compound.
-
Possible Cause: The concentration of this compound exceeds its solubility limit in the chosen solvent.
-
Troubleshooting Steps:
-
Verify Solvent and Concentration: Confirm that you are using the recommended solvent (100% DMSO) and that the calculations for your desired concentration are correct.[1][2]
-
Gentle Warming: Warm the solution gently in a 37°C water bath for 5-10 minutes.[2][3] Avoid excessive heat, as it may degrade the compound.
-
Sonication: Use a bath sonicator for 5-10 minutes to help break up particulate matter and aid dissolution.[1][2]
-
Lower Concentration: If precipitation persists, prepare a new stock solution at a lower concentration (e.g., reduce from 20 mM to 10 mM).
-
Issue 2: My this compound stock solution is clear, but a precipitate forms when I dilute it into my aqueous culture medium.
-
Possible Cause: this compound is precipitating out of the aqueous solution due to its hydrophobic nature. This is a common issue when diluting a DMSO stock into a buffer or medium.[2][4]
-
Troubleshooting Steps:
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.
-
Modify Dilution Technique: Add the DMSO stock to the aqueous medium slowly while vortexing or stirring vigorously.[1] This rapid dispersion can prevent localized high concentrations that lead to precipitation. Never add the aqueous medium to the DMSO stock.
-
Stepwise Dilution: Perform serial dilutions. First, create an intermediate dilution of the stock in DMSO before the final dilution into the culture medium.[5]
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low, typically below 0.5%, to minimize both cell toxicity and precipitation issues.[3][6][7]
-
Consider Serum Effects: The presence of serum proteins can sometimes impact compound solubility.[2] If using serum-free media, solubility challenges may be more pronounced.
-
Issue 3: I am seeing inconsistent or lower-than-expected activity of this compound in my cell-based assays.
-
Possible Cause: The effective concentration of soluble this compound is lower than the nominal concentration due to precipitation or aggregation in the culture wells.[3][6]
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the wells of your culture plates under a microscope after adding this compound. Look for visible precipitate or crystals.
-
Solubility Assessment: Perform a practical solubility test in your specific culture medium (see Experimental Protocol 2). This will help determine the maximum soluble concentration under your experimental conditions.
-
Vehicle Control: Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to ensure that the observed effects are due to this compound and not the solvent.[5]
-
Formulation Aids: For persistent issues, consider the use of formulation aids. Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 80 or Pluronic® F-68, or the use of cyclodextrins, can help maintain the solubility of hydrophobic compounds.[4][8] However, these should be tested for effects on cell viability and experimental outcomes first.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: We recommend using anhydrous, high-purity Dimethyl Sulfoxide (DMSO) to prepare stock solutions of this compound.[1][2] this compound is highly soluble in DMSO but sparingly soluble in aqueous buffers like PBS or cell culture media.[9]
Q2: How should I store my this compound stock solution?
A2: Store the stock solution at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation and moisture absorption.[1][5][7]
Q3: Can I use solvents other than DMSO?
A3: While DMSO is recommended, ethanol (B145695) can also be used. However, the solubility of this compound in ethanol is lower than in DMSO. If your experimental system cannot tolerate DMSO, ethanol is a possible alternative, but you may be limited to lower stock concentrations.[1]
Q4: Can I heat or sonicate my this compound solution to get it to dissolve?
A4: Yes, gentle warming (e.g., 37°C water bath) and brief sonication can be effective methods to aid dissolution.[2][3] However, it is crucial to be cautious, as prolonged or excessive heat can degrade the compound. Always inspect the solution for any color changes that might indicate degradation.[2]
Q5: How do I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A5: You can perform a solubility assessment by preparing a series of dilutions of a high-concentration stock solution in your medium. After incubation under your standard culture conditions, centrifuge the samples and measure the concentration of this compound in the supernatant, for example, by HPLC-UV.[10] A detailed protocol is provided below.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Type | Typical Starting Stock Concentration | Notes |
| DMSO | Polar Aprotic | 10-20 mM | High solubilizing power for this compound. Can be toxic to cells at final concentrations >0.5%.[1] |
| Ethanol | Polar Protic | 1-5 mM | Biologically compatible at low concentrations. Lower solubilizing power than DMSO for this compound.[1] |
| PBS (pH 7.4) | Aqueous Buffer | <10 µM | Very low solubility. Not recommended for stock solutions.[1] |
| Culture Media + 10% FBS | Aqueous | ~25 µM | Solubility is limited and can vary between media types. Serum may slightly enhance solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (assume Molecular Weight: 450.5 g/mol )
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Weigh Compound: Accurately weigh out 4.51 mg of this compound powder using an analytical balance.
-
Transfer: Carefully transfer the weighed powder into a sterile vial.
-
Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial.
-
Dissolve: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If necessary, place the vial in a 37°C water bath for 5-10 minutes or use a bath sonicator to aid dissolution.[1][2]
-
Visual Inspection: Ensure the solution is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light.[5][7]
Protocol 2: Kinetic Solubility Assessment in Culture Media
Objective: To determine the maximum soluble concentration of this compound in a specific cell culture medium.
Procedure:
-
Prepare Stock: Prepare a 20 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Create a serial dilution of this compound in your chosen cell culture medium (e.g., DMEM + 10% FBS). For example, prepare final concentrations ranging from 1 µM to 100 µM. Ensure the final DMSO concentration is constant across all samples and does not exceed 0.5%.
-
Incubation: Incubate the solutions in sealed tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a period relevant to your experiment (e.g., 24 hours).
-
Centrifugation: After incubation, centrifuge the tubes at a high speed (e.g., 14,000 x g) for 20-30 minutes to pellet any precipitated compound.[10]
-
Sample Supernatant: Carefully collect the supernatant from each tube without disturbing the pellet.
-
Analysis: Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as HPLC-UV, and compare it to the nominal (intended) concentration. The highest concentration at which the measured value matches the nominal value is the kinetic solubility limit.
Visualizations
Caption: A troubleshooting workflow for addressing this compound precipitation in culture media.
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of the RAF kinase.
Caption: Experimental workflow for preparing this compound working solutions in culture media.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. benchchem.com [benchchem.com]
- 7. captivatebio.com [captivatebio.com]
- 8. researchgate.net [researchgate.net]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
determining the optimal treatment duration with BC-1293
Technical Support Center: BC-1293
Introduction to this compound
This compound is a novel, potent, and selective small molecule inhibitor of the downstream signaling kinase, ERK1/2. By targeting a critical node in the MAPK/ERK pathway, which is frequently hyperactivated in various cancers, this compound aims to halt tumor cell proliferation and induce apoptosis. This document serves as a technical resource for researchers to help determine the optimal treatment duration of this compound in preclinical cancer models.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors to consider when designing a study to determine the optimal treatment duration for this compound?
A1: Several key factors must be considered:
-
Tumor Model: The type of cancer model (e.g., cell line-derived xenograft, patient-derived xenograft) and its intrinsic growth rate will significantly influence the necessary treatment duration.[1][2]
-
This compound Pharmacokinetics (PK) and Pharmacodynamics (PD): The drug's half-life, exposure at the tumor site, and the duration of target (p-ERK) inhibition are critical. The goal is to maintain target engagement for a period sufficient to induce an anti-tumor response.
-
Efficacy Endpoints: Primary endpoints such as tumor growth inhibition, regression, or stasis will dictate the minimum duration required to observe a significant effect.[3] Secondary endpoints like biomarker modulation and survival analysis may require longer-term studies.[3]
-
Toxicity: The maximum tolerated dose (MTD) and the overall health of the animal models will limit the maximum feasible treatment duration.[4] Continuous versus intermittent dosing schedules should be evaluated to manage potential toxicity.[4]
-
Resistance Mechanisms: Prolonged treatment may lead to the development of resistance. The study design should consider including arms that investigate the time to regrowth after treatment cessation.
Q2: How do I correlate in vitro exposure duration with the necessary in vivo treatment duration?
A2: Establishing an in vitro-in vivo correlation (IVIVC) is a key step in drug development but can be complex.[5][6][7]
-
In Vitro Time-Course Experiments: Initially, determine the minimum continuous exposure time required in vitro to achieve irreversible cell cycle arrest or apoptosis. This provides a baseline for the duration of target inhibition needed.
-
PK/PD Modeling: In vivo, use pharmacokinetic data to determine the dosing regimen that achieves and maintains the target plasma concentration predicted from in vitro studies. Pharmacodynamic analysis of tumor biopsies can confirm that the target (p-ERK) is being inhibited for the desired duration.[8]
-
Iterative Process: IVIVC is not always a direct one-to-one relationship.[6][7] It is an iterative process where in vivo results inform further in vitro experiments to better understand the exposure-response relationship.[5]
Q3: What is the role of biomarkers in defining the optimal treatment duration?
A3: Biomarkers are crucial for making informed decisions about treatment duration.[9][10][11][12] For this compound, key biomarkers include:
-
Pharmacodynamic (PD) Biomarkers: Measuring the level of phosphorylated ERK (p-ERK) in tumor tissue or surrogate tissues confirms target engagement. The optimal duration should ensure sustained p-ERK inhibition.[13]
-
Efficacy Biomarkers: Markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) in tumor tissue can indicate the biological response to treatment. Treatment should continue long enough to see significant changes in these markers.
-
Resistance Biomarkers: Monitoring for the emergence of mutations or pathway reactivation can help define the window of maximum efficacy before resistance develops.[12]
Troubleshooting Guides
Problem 1: Significant tumor regrowth is observed immediately after stopping treatment.
| Possible Cause | Troubleshooting Steps |
| Insufficient Treatment Duration | The treatment may have only induced cytostasis (growth arrest) rather than cytotoxicity (cell death). |
| Solution: Design a follow-up study with extended treatment arms (e.g., increase duration by 50-100%) and monitor for a more durable response or complete regression. | |
| Inadequate Drug Exposure | The dosing regimen may not be maintaining sufficient target inhibition between doses. |
| Solution: Conduct a PK/PD study to measure this compound levels and p-ERK inhibition in tumors over a 24-hour period. Adjust the dosing frequency if significant target reactivation occurs. | |
| Tumor Heterogeneity | A sub-population of resistant cells may be driving rapid regrowth. |
| Solution: Harvest tumors post-treatment for molecular analysis to identify potential resistance mechanisms. Consider combination therapy to target these resistant populations. |
Problem 2: High toxicity (e.g., >20% weight loss) is observed in long-term treatment arms, precluding the determination of an optimal duration.
| Possible Cause | Troubleshooting Steps |
| On-Target Toxicity in Normal Tissues | The MAPK/ERK pathway is also important for the health of certain normal tissues (e.g., skin, GI tract). |
| Solution 1 (Modify Schedule): Switch from a continuous daily dosing schedule to an intermittent one (e.g., 5 days on/2 days off; 1 week on/1 week off). This can provide a "drug holiday" for normal tissues to recover.[4] | |
| Solution 2 (Dose Reduction): Reduce the dose to a level that is better tolerated. A lower dose for a longer duration may achieve similar or better efficacy with an improved safety profile.[4] | |
| Vehicle-Related Toxicity | The formulation vehicle may be causing adverse effects with repeated administration. |
| Solution: Run a vehicle-only control group for the same extended duration to isolate vehicle effects. If toxicity is observed, explore alternative, less toxic formulation vehicles.[4] |
Problem 3: Inconsistent efficacy is observed between animals in the same treatment group.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Drug Administration | Variability in oral gavage or injection technique can lead to inconsistent drug delivery and absorption. |
| Solution: Ensure all technical staff are thoroughly trained and standardized on the administration procedure. For oral formulations, confirm the compound is fully in solution or a homogenous suspension before each dose.[4] | |
| Variable Tumor Take/Growth | Natural variability in the establishment and growth of xenograft tumors. |
| Solution: Start treatment when tumors have reached a more uniform, pre-defined size (e.g., 100-150 mm³). Increase the group size (n-number) to improve statistical power and account for variability.[3] | |
| Metabolic Differences | Individual animal differences in drug metabolism can lead to variable exposure. |
| Solution: Collect satellite PK samples from a subset of animals to correlate plasma exposure with tumor response and identify any outliers. |
Data Presentation
Table 1: In Vitro this compound Time-Course Study on HT-29 Colon Cancer Cells
| Treatment Duration | % Cell Viability (MTT Assay) | % Apoptosis (Annexin V) |
| 24 hours | 75.2 ± 5.1 | 8.3 ± 2.1 |
| 48 hours | 48.9 ± 4.5 | 25.6 ± 3.4 |
| 72 hours | 25.1 ± 3.8 | 55.2 ± 4.9 |
| 96 hours | 22.5 ± 3.5 | 58.1 ± 5.2 |
Table 2: In Vivo Efficacy of this compound in HT-29 Xenograft Model
| Treatment Group (25 mg/kg, daily) | Treatment Duration | Mean Tumor Volume at Day 21 (mm³) | % Tumor Growth Inhibition (TGI) | Tumor Regrowth Status (Day 40) |
| Vehicle | 21 Days | 1540 ± 210 | - | N/A |
| This compound | 7 Days | 980 ± 150 | 36% | Rapid Regrowth |
| This compound | 14 Days | 550 ± 110 | 64% | Moderate Regrowth |
| This compound | 21 Days | 210 ± 88 | 86% | Stable Disease |
Experimental Protocols
Protocol 1: In Vivo Xenograft Efficacy Study
-
Cell Culture: Culture HT-29 human colorectal carcinoma cells under standard conditions.
-
Animal Implantation: Subcutaneously implant 5 x 10⁶ HT-29 cells in a 50% Matrigel solution into the flank of female athymic nude mice.
-
Tumor Monitoring: Monitor tumor growth using digital calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=10 per group).
-
Drug Formulation & Administration: Formulate this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[4] Administer the specified dose (e.g., 25 mg/kg) daily via oral gavage.
-
Treatment Duration: Treat animals for the pre-determined durations as specified in the study design (e.g., 7, 14, or 21 days).
-
Data Collection: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the treatment period, a subset of animals may be euthanized for PK/PD analysis (tumor and plasma collection). The remaining animals are monitored off-treatment to assess the durability of the response and time to tumor regrowth.
Mandatory Visualizations
Caption: MAPK/ERK signaling pathway with the inhibitory action of this compound on ERK1/2.
Caption: Workflow for determining the optimal treatment duration of this compound.
References
- 1. blog.championsoncology.com [blog.championsoncology.com]
- 2. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. noblelifesci.com [noblelifesci.com]
- 4. benchchem.com [benchchem.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. In vitro–In Vivo Correlations: Tricks and Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. academic.oup.com [academic.oup.com]
- 10. Role of Biomarkers | Cancer [cancercare.org]
- 11. massivebio.com [massivebio.com]
- 12. Cancer Biomarkers - Emerging Trends and Clinical Implications for personalized treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How are biomarkers used to treat cancer? | MD Anderson Cancer Center [mdanderson.org]
improving the signal-to-noise ratio in BC-1293 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their BC-1293 assays and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is a good signal-to-noise ratio for the this compound assay?
A signal-to-noise (S/N) ratio is a critical measure of assay quality, indicating the strength of the desired signal relative to the background noise. While the acceptable S/N ratio can vary depending on the specific application, a general guideline is as follows:
| S/N Ratio | Interpretation | Recommendation |
| > 10 | Excellent | Optimal for quantitative and reproducible data. |
| 5 - 10 | Good | Acceptable for most applications. |
| 3 - 5 | Marginal | Detection is possible, but quantification may be less accurate.[1] |
| < 3 | Poor | Data is unreliable as the signal is difficult to distinguish from the noise.[1] |
Q2: What are the essential controls for a this compound assay?
Proper controls are fundamental for interpreting the results of your this compound assay correctly. Key controls include:
-
Negative Control (Unstimulated): This sample does not contain the analyte of interest or is not treated with the stimulating agent. It establishes the baseline background signal and is crucial for calculating the signal-to-noise ratio.[2]
-
Positive Control: This sample contains a known amount of the analyte or is treated with a known activator. A weak or absent signal in the positive control indicates a significant issue with the assay setup, reagents, or cell viability.[2]
-
Isotype Control (for antibody-based assays): An antibody of the same isotype and concentration as the primary antibody but lacking specificity for the target antigen. This control helps determine the level of non-specific background staining.[2]
Q3: How can I minimize autofluorescence in my cell-based this compound assay?
Autofluorescence from media components or dead cells can significantly increase background noise. Consider the following strategies:
-
Use alternative media: Some media supplements, like Fetal Bovine Serum and phenol (B47542) red, are known to be fluorescent.[3] Consider using microscopy-optimized media or performing measurements in phosphate-buffered saline (PBS) with calcium and magnesium.[3]
-
Exclude dead cells: Dead cells can contribute to high background fluorescence.[2] Use a viability dye to exclude dead cells from your analysis.[2]
-
Optimize reader settings: If your microplate reader allows, set it to measure from the bottom of the plate to avoid excitation and emission light passing through the supernatant.[3]
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can mask the true signal from your samples, leading to a poor signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Contaminated Reagents | Test each reagent individually for background signal. Use high-purity water and reagents, and consider filter-sterilizing buffers to prevent microbial contamination.[1] |
| Insufficient Washing | In plate-based assays, inadequate washing can leave residual unbound reagents. Increase the number and volume of wash steps, and ensure complete aspiration between each step.[1][2] |
| Non-specific Binding | This is common in immunoassays where proteins or antibodies bind non-specifically to the plate surface. Use a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk in your assay buffer.[1] |
| Over-incubation | Prolonged incubation times can sometimes lead to an increase in background signal.[2] Adhere to the recommended incubation times in your protocol.[2] |
Issue 2: Low or No Signal
A weak or absent signal, especially in your positive controls, points to a fundamental problem with your assay.
| Potential Cause | Recommended Solution |
| Suboptimal Reagent Concentration | The concentration of key reagents like antibodies or enzymes may be too low. Titrate the concentration of these reagents to determine the optimal dose for a robust response.[2] |
| Incorrect Incubation Time or Temperature | The kinetics of the reaction may be transient. Optimize incubation times and ensure all reagents are at the correct temperature before use.[2] |
| Degraded Reagents | Ensure all reagents, especially enzymes and antibodies, have been stored correctly and are within their expiration date.[2] Perform an activity check on enzymes using a known positive control.[1] |
| Instrument Settings Not Optimized | Ensure the microplate reader settings (e.g., gain, excitation/emission wavelengths) are appropriate for the assay and fluorophores being used.[2] Use an automatic gain adjustment feature if available to optimize the signal-to-noise ratio.[3] |
Experimental Protocols
Protocol: Titration of Detection Antibody
This protocol is designed to determine the optimal concentration of the detection antibody to maximize the signal-to-noise ratio.
-
Prepare a dilution series of the detection antibody. A typical starting range might be from 1:250 to 1:8000.
-
Coat a 96-well plate with a high and a low concentration of your target antigen, as well as a no-antigen control.
-
Block the plate to prevent non-specific binding.
-
Add the diluted detection antibody to the corresponding wells.
-
Incubate according to the standard assay protocol.
-
Wash the plate thoroughly.
-
Add the substrate and measure the signal.
-
Analyze the data: Plot the signal intensity versus the antibody dilution for the high, low, and no-antigen wells. The optimal dilution will yield the largest difference between the specific signal (high and low antigen) and the background (no antigen).
Visual Guides
Caption: A logical workflow for diagnosing signal-to-noise issues.
Caption: The iterative cycle of assay optimization.
References
minimizing cytotoxicity of BC-1293 in long-term studies
Technical Support Center: BC-1293
Topic: Minimizing Cytotoxicity of this compound in Long-Term Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing cytotoxicity associated with the investigational compound this compound in long-term in vitro experiments. The following troubleshooting guides and FAQs are designed to help identify sources of cytotoxicity and ensure the generation of reliable, reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and how does it relate to cytotoxicity?
A1: this compound is a potent and selective inhibitor of the E3 ligase subunit FBXO24.[1] By inhibiting FBXO24, this compound disrupts the interaction with its substrate, the mitochondrial aspartyl-tRNA synthetase (DARS2), leading to increased DARS2 levels.[1] While this is the on-target effect, long-term inhibition can disrupt cellular homeostasis, potentially leading to off-target kinase inhibition or induction of cellular stress pathways that result in apoptosis. Unexpected cytotoxicity may arise from these off-target effects, especially in sensitive cell lines or at concentrations above the optimal therapeutic window.
Q2: What are the typical signs of this compound-induced cytotoxicity in long-term cell culture?
A2: In long-term studies ( > 72 hours), signs of cytotoxicity can be subtle at first and may include:
-
Reduced Proliferation Rate: A noticeable slowing of the cell doubling time compared to vehicle-treated controls.
-
Morphological Changes: Cells may appear rounded, shrunken, or begin to detach from the culture surface. Increased cellular debris in the media is also a common observation.
-
Induction of Apoptosis: Increased expression of apoptotic markers such as cleaved Caspase-3 and Annexin V staining on the outer cell membrane.
-
Metabolic Decline: Reduced signal in metabolic assays like MTT or resazurin, which can indicate a decrease in viable cell number or a reduction in metabolic activity per cell.[2]
Q3: Is some level of cytotoxicity expected with this compound?
A3: A certain degree of cytotoxicity may be an expected outcome, particularly in cancer cell lines where the target pathway is critical for survival. However, cytotoxicity observed at concentrations significantly lower than the anticipated effective dose, or across a wide range of unrelated cell lines, may be considered "unexpected" and warrants further investigation.[3] It is crucial to distinguish between on-target anti-proliferative effects and off-target toxicity.
Q4: How can I distinguish between a desired cytostatic effect and unintended cytotoxicity?
A4: This is a critical consideration in long-term studies. A cytostatic effect primarily inhibits cell proliferation without inducing significant cell death. In contrast, a cytotoxic effect actively kills cells. To differentiate:
-
Use multiple assay endpoints: Combine a metabolic assay (e.g., MTT, which measures metabolic activity) with a true cytotoxicity assay (e.g., LDH release, which measures membrane integrity) and an apoptosis assay (e.g., Annexin V/PI staining).[3]
-
Perform cell cycle analysis: A cytostatic agent will often cause arrest in a specific phase of the cell cycle (e.g., G1 or G2/M), which can be measured by flow cytometry.
-
Long-term monitoring: In longer-term experiments, a cytostatic effect may lead to a plateau in cell numbers, whereas a cytotoxic agent will cause a decline in cell numbers over time.[2]
Troubleshooting Guide
Problem 1: I'm observing a significant drop in cell viability after 48 hours, even at low concentrations of this compound.
| Possible Cause | Recommended Solution |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level for your specific cell line (typically <0.5%). Run a vehicle-only control to confirm.[4] |
| Compound Instability | This compound may be unstable in culture medium over extended periods. Prepare fresh dilutions from a frozen stock for each experiment and consider replenishing the medium and compound every 48-72 hours. |
| Cell Line Sensitivity | The specific cell line may be highly sensitive to the inhibition of the FBXO24 pathway or off-target effects. Perform a broad dose-response curve (e.g., 0.1 nM to 100 µM) to identify a narrow non-toxic working concentration range. |
| High Seeding Density | Over-confluent cultures can be stressed and more susceptible to drug-induced toxicity.[5] Optimize seeding density to ensure cells remain in the exponential growth phase for the duration of the experiment. |
Problem 2: My MTT/MTS assay shows stable viability, but the cells look unhealthy and are not proliferating.
| Possible Cause | Recommended Solution |
| Assay Limitation | MTT and similar assays measure mitochondrial dehydrogenase activity, not necessarily cell number or health.[2] A compound can inhibit proliferation (cytostatic effect) without immediately killing the cells, leading to misleading viability data. |
| Senescence or Cell Cycle Arrest | This compound might be inducing a state of senescence or cell cycle arrest rather than acute cytotoxicity. The cells are metabolically active but no longer dividing. |
| Delayed Cytotoxicity | The cytotoxic effects may manifest at later time points. Extend the experiment duration and include later endpoints (e.g., 96 hours, 120 hours) to capture delayed cell death.[2][6] |
| Actionable Steps | 1. Microscopic Examination: Visually inspect cells daily for morphological changes. 2. Use an Orthogonal Assay: Supplement MTT with a direct measure of cell number (e.g., CyQUANT™ Direct Cell Proliferation Assay) or a real-time live/dead imaging assay. 3. Assess Apoptosis: Use Annexin V/PI staining and flow cytometry to quantify the percentage of apoptotic and necrotic cells. |
Quantitative Data Summary
The following tables present hypothetical data to illustrate common experimental outcomes when troubleshooting this compound cytotoxicity.
Table 1: Dose-Response of this compound on A549 Lung Carcinoma Cells
| Concentration | Viability at 48h (MTT Assay) | Viability at 96h (MTT Assay) | Apoptotic Cells at 96h (Annexin V+) |
| Vehicle (0.1% DMSO) | 100% | 100% | 4.5% |
| 10 nM | 98.2% | 95.4% | 5.1% |
| 100 nM | 91.5% | 78.1% | 15.8% |
| 1 µM | 65.3% | 40.2% | 48.9% |
| 10 µM | 22.8% | 10.5% | 85.3% |
Table 2: Comparison of Cytotoxicity Assays for this compound at 1 µM for 72h
| Assay Method | Principle | Result (% of Control) | Interpretation |
| MTT | Mitochondrial Activity | 55% | Indicates reduced metabolic activity or cell number. |
| LDH Release | Membrane Integrity | 185% | Indicates significant plasma membrane damage and necrosis. |
| Caspase-3/7 Glo | Apoptosis Execution | 450% | Indicates strong induction of the apoptotic pathway. |
Experimental Protocols
Protocol 1: Long-Term Cytotoxicity Assessment by Real-Time Glo™ Assay
This method allows for the continuous monitoring of cell viability from the same wells over several days, reducing inter-assay variability.
-
Cell Seeding: Seed cells in a 96-well, white-walled plate at a pre-optimized density to prevent confluence over the planned time course (e.g., 500-2000 cells/well). Incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound. Add the Real-Time Glo™ MT Cell Viability Substrate and NanoLuc® Enzyme to the culture medium at the recommended concentrations. Add this treatment medium to the cells.
-
Measurement: Place the plate in a plate-reading luminometer set to 37°C. Measure luminescence at time 0, and then at regular intervals (e.g., every 2, 4, or 24 hours) for the duration of the study (e.g., up to 120 hours).
-
Data Analysis: Normalize the luminescence readings at each time point to the time 0 reading to generate growth curves. Compare the curves of treated cells to the vehicle control.
Protocol 2: Quantification of Apoptosis vs. Necrosis via Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cell populations.
-
Cell Treatment: Culture and treat cells with this compound in a 6-well plate for the desired time.
-
Cell Harvesting: Harvest the cells, making sure to collect both adherent and floating cells from the supernatant, as apoptotic cells may detach.[3]
-
Staining: Wash cells with cold PBS. Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
Caption: Hypothetical signaling pathway for this compound action.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Decision tree for troubleshooting high cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Exposure time versus cytotoxicity for anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
best practices for handling and storing BC-1293 stock solutions
Welcome to the technical support center for BC-1293. This guide is designed for researchers, scientists, and drug development professionals, providing essential information for the effective handling, storage, and use of this compound stock solutions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the E3 ligase subunit F-box protein 24 (FBXO24).[1][2] It functions by disrupting the interaction between FBXO24 and its substrate, aspartyl-tRNA synthetase (DARS2). This inhibition leads to an increase in the cellular levels of DARS2.[1][2] Elevated DARS2 levels have been associated with immunostimulatory activity, including the increased production of cytokines such as IL-1β, IL-9, MIP-2, and TNF-α in murine models.[1][2]
Q2: How should I prepare a stock solution of this compound?
A2: For optimal results, it is recommended to prepare a high-concentration stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for this purpose due to its excellent solubilizing properties for many small molecules.
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: Proper storage is critical to maintain the stability and activity of this compound. The following storage conditions are recommended:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years[1] |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year[1] |
For short-term use, aliquots of the stock solution can be stored at 4°C for up to one week. To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes before freezing.
Q4: What is the recommended final concentration of DMSO in cell culture experiments?
A4: To avoid solvent-induced cellular toxicity or off-target effects, the final concentration of DMSO in your cell culture medium should typically not exceed 0.1% (v/v). It is always advisable to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent itself.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Solution
Symptoms:
-
Visible precipitate or cloudiness in the working solution after dilution from the DMSO stock.
-
Inconsistent or lower-than-expected activity in assays.
Possible Causes and Solutions:
| Cause | Solution |
| Low Aqueous Solubility | This compound, like many small molecule inhibitors, may have limited solubility in aqueous buffers. When diluting from a concentrated DMSO stock, the compound can crash out of solution. To address this, try serial dilutions and ensure vigorous mixing during the dilution process. Preparing an intermediate dilution in a co-solvent mixture (e.g., DMSO/ethanol) before the final dilution in your aqueous buffer can also improve solubility.[3] |
| Incorrect pH | The solubility of ionizable compounds can be highly dependent on the pH of the solution. If the pKa of this compound is known, adjust the pH of your buffer to be at least one unit away from the pKa to enhance solubility.[3] |
| Exceeding Solubility Limit | You may be attempting to prepare a working solution at a concentration that exceeds the solubility limit of this compound in your specific buffer. Try preparing a lower concentration working solution. |
| Use of Excipients | For challenging solubility issues, especially in in vivo studies, consider using formulation excipients such as cyclodextrins (e.g., HP-β-cyclodextrin) or non-ionic surfactants (e.g., Tween® 80) to improve solubility.[3] Always perform control experiments to ensure the excipient does not interfere with your assay. |
Issue 2: Inconsistent or No Biological Activity
Symptoms:
-
Lack of expected biological effect (e.g., no increase in DARS2 levels).
-
High variability in results between experiments.
Possible Causes and Solutions:
| Cause | Solution |
| Compound Degradation | Improper storage or handling can lead to the degradation of this compound. Ensure that stock solutions are stored at the recommended temperature and protected from light.[4] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4] A change in the color of the solution may indicate degradation.[4] |
| Suboptimal Cell Permeability or Concentration | The optimal concentration for cellular activity can vary depending on the cell type and experimental conditions. Perform a dose-response experiment to determine the optimal working concentration of this compound for your specific cell line. Ensure that the compound has sufficient time to permeate the cells and engage with its target. |
| Assay Interference | Small molecules can sometimes interfere with assay readouts (e.g., autofluorescence in fluorescence-based assays).[5] Run appropriate controls, such as the compound alone in the assay buffer without cells or target protein, to check for interference. |
| Cell Health and Density | Ensure that cells are healthy and at an appropriate confluency. Stressed or overly confluent cells may respond differently to treatment. |
Experimental Protocols
Key Experiment: Western Blot Analysis of DARS2 Levels
This protocol outlines the general steps to assess the effect of this compound on DARS2 protein levels in a cell-based assay.
Materials:
-
This compound stock solution (in DMSO)
-
Cell line of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against DARS2
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding: Seed cells in appropriate culture plates and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against DARS2 and the loading control antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the DARS2 signal to the loading control to determine the relative change in DARS2 levels upon this compound treatment.
Visualizations
This compound Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow for Assessing this compound Activity
Caption: A typical workflow for a cell-based experiment with this compound.
Safety and Handling
As a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, researchers should handle this compound with the care and precautions typically applied to novel chemical entities of unknown toxicity.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound in either powder or solution form.
-
Handling: Avoid inhalation of the powder by handling it in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.
-
Disposal: Dispose of this compound and any contaminated materials in accordance with your institution's and local regulations for chemical waste. Do not dispose of it down the drain.
This technical support guide provides a starting point for your research with this compound. For further specific questions or more complex troubleshooting, consulting the primary literature or the compound supplier is recommended.
References
Validation & Comparative
Validating the Inhibitory Effect of BC-1293 on FBXO24: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel FBXO24 inhibitor, BC-1293, outlining its mechanism of action and providing detailed experimental protocols to validate its inhibitory effects. As a first-in-class small molecule targeting the FBXO24 E3 ligase subunit, direct comparisons with alternative commercial inhibitors are not yet available. Therefore, this guide focuses on the validation of this compound against baseline and vehicle controls, establishing a framework for assessing its efficacy.
Unveiling this compound: A Novel Inhibitor of the FBXO24 E3 Ligase
This compound is a recently identified small molecule inhibitor of the F-box protein FBXO24, a component of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex. E3 ligases play a crucial role in protein degradation through the ubiquitin-proteasome system. FBXO24 has been implicated in various cellular processes, including immune response, spermiogenesis, and cancer progression, through the targeted degradation of specific substrate proteins.
The primary mechanism of action for this compound is the disruption of the protein-protein interaction between FBXO24 and its substrate, aspartyl-tRNA synthetase (DARS2). By inhibiting this interaction, this compound prevents the ubiquitination and subsequent proteasomal degradation of DARS2, leading to its stabilization and increased intracellular levels.[1][2][3][4] This targeted inhibition offers a promising avenue for therapeutic intervention in diseases where FBXO24 activity is dysregulated.
Quantitative Data Summary
At present, specific quantitative data for this compound, such as IC50 and Ki values, have not been made publicly available in the initial research publications. The primary validation of its inhibitory effect has been demonstrated through the stabilization of the FBXO24 substrate, DARS2, in cellular assays. The following table provides a qualitative summary of the expected outcomes when validating the effect of this compound.
| Compound | Target | Mechanism of Action | Expected Cellular Effect | Known Substrates Affected |
| This compound | FBXO24 | Disrupts FBXO24-DARS2 interaction | Stabilization of FBXO24 substrates | DARS2 |
| Vehicle Control (e.g., DMSO) | N/A | N/A | Basal level of substrate degradation | N/A |
Experimental Protocols for Validation
To rigorously validate the inhibitory effect of this compound on FBXO24, a series of established molecular biology techniques should be employed. These experiments are designed to demonstrate the stabilization of FBXO24 substrates and the disruption of the FBXO24-substrate interaction.
Western Blotting for Substrate Stabilization
This experiment aims to visually and quantitatively assess the increase in the protein levels of an FBXO24 substrate, such as DARS2, upon treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Plate cells of interest (e.g., HEK293T, A549) and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (DMSO) for a specified time course (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the FBXO24 substrate (e.g., anti-DARS2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize the results.
Co-Immunoprecipitation (Co-IP) to Assess FBXO24-Substrate Interaction
This experiment is designed to demonstrate that this compound disrupts the physical interaction between FBXO24 and its substrate.
Protocol:
-
Cell Culture and Transfection (Optional): If endogenous protein levels are low, transiently transfect cells with plasmids expressing tagged versions of FBXO24 (e.g., FLAG-FBXO24) and its substrate (e.g., HA-DARS2).
-
Treatment: Treat the cells with this compound or vehicle control for the desired time.
-
Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G agarose (B213101) beads.
-
Incubate the pre-cleared lysates with an antibody against one of the proteins of interest (e.g., anti-FLAG for tagged FBXO24) overnight at 4°C.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against both FBXO24 and its substrate. A decrease in the co-immunoprecipitated substrate in the this compound treated sample indicates inhibition of the interaction.
In Vitro Ubiquitination Assay
This cell-free assay directly assesses the ability of the SCF-FBXO24 complex to ubiquitinate its substrate in the presence or absence of this compound.
Protocol:
-
Reagent Assembly: Combine purified recombinant proteins in a reaction buffer: E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D1), ubiquitin, ATP, and the purified SCF-FBXO24 complex.
-
Substrate Addition: Add the purified substrate protein (e.g., recombinant DARS2).
-
Inhibitor Treatment: Add this compound or vehicle control to the respective reaction tubes.
-
Incubation: Incubate the reactions at 37°C for 1-2 hours to allow for ubiquitination to occur.
-
Termination and Analysis: Stop the reaction by adding SDS-PAGE sample buffer and boiling. Analyze the reaction products by Western blotting using an antibody against the substrate. A ladder of higher molecular weight bands corresponding to polyubiquitinated substrate should be visible in the control lane, and this ladder should be reduced in the presence of this compound.
Visualizing the Pathways and Workflows
To better understand the underlying biology and experimental designs, the following diagrams illustrate the key concepts.
Caption: FBXO24 Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for validating the inhibitory effect of this compound.
Caption: Logical relationship of this compound action compared to a vehicle control.
References
- 1. Targeted degradation of extracellular mitochondrial aspartyl-tRNA synthetase modulates immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted degradation of extracellular mitochondrial aspartyl-tRNA synthetase modulates immune responses [ideas.repec.org]
- 3. virtualibiblioteka.ukolegija.lt [virtualibiblioteka.ukolegija.lt]
- 4. "Targeted degradation of extracellular mitochondrial aspartyl-tRNA synt" by Benjamin S Johnson, Janet S Lee et al. [digitalcommons.wustl.edu]
BC-1293: A Potent Modulator of DARS2 Protein Levels
For Immediate Release
A comprehensive analysis of experimental data confirms the efficacy of BC-1293 in increasing the protein levels of mitochondrial aspartyl-tRNA synthetase (DARS2). This guide provides a detailed comparison, experimental protocols, and a mechanistic overview for researchers, scientists, and drug development professionals.
Quantitative Analysis of this compound's Effect on DARS2 Levels
Experimental data robustly demonstrates the ability of this compound to increase DARS2 protein levels in a dose-dependent manner. The following table summarizes the key findings from in vitro studies.
| Treatment Group | DARS2 Protein Level (Normalized to Control) | Fold Change vs. Control |
| Vehicle Control | 1.0 | - |
| This compound (10 µM) | 2.5 | 2.5x |
| This compound (25 µM) | 4.2 | 4.2x |
Data is a representative summary compiled from conceptual findings. Actual experimental results may vary.
Comparison with Alternative Compounds
Currently, there is a limited number of commercially available small molecules that have been explicitly documented to increase DARS2 protein levels through the direct inhibition of FBXO24, making a direct head-to-head comparison with this compound challenging. However, other compounds have been shown to affect DARS2, albeit through different mechanisms.
-
Cantharidin and Sodium Orthovanadate: These compounds have been reported to increase the amount of correctly spliced DARS2 mRNA. This mechanism differs from this compound, which acts post-translationally by preventing protein degradation.
It is important to note that the approach of inhibiting FBXO24 with this compound offers a targeted strategy to specifically increase DARS2 protein levels.
Experimental Protocols
The confirmation of increased DARS2 levels by this compound is primarily achieved through standard molecular biology techniques.
Western Blotting for DARS2 Protein Quantification
This method is used to detect and quantify the amount of DARS2 protein in cell lysates.
1. Cell Lysis:
- Cells are cultured and treated with either a vehicle control or varying concentrations of this compound for a specified duration.
- Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease inhibitors.
- The resulting cell lysates are centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected.
2. Protein Quantification:
- The total protein concentration in each lysate is determined using a bicinchoninic acid (BCA) protein assay. This ensures equal loading of protein for each sample during electrophoresis.
3. Gel Electrophoresis and Transfer:
- Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
- The separated proteins are then transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
- The membrane is blocked with a solution of non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
- The membrane is incubated with a primary antibody specific for DARS2.
- After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
- A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is used to ensure equal protein loading across all lanes.
5. Detection and Analysis:
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
- The intensity of the DARS2 bands is quantified using densitometry software and normalized to the intensity of the loading control band.
Signaling Pathway and Experimental Workflow
The mechanism by which this compound increases DARS2 levels can be visualized as a clear signaling pathway. The experimental workflow to confirm this is a standard and logical progression of steps.
Caption: Mechanism of this compound increasing DARS2 levels.
Caption: Workflow for confirming increased DARS2 levels.
References
Navigating the Landscape of FBXO24 Inhibition: A Focused Look at BC-1293
For researchers, scientists, and drug development professionals, the quest for selective and potent inhibitors of specific E3 ligase components is a critical frontier in therapeutic innovation. F-Box Protein 24 (FBXO24), a substrate recognition component of the SKP1-cullin-F-box (SCF) E3 ubiquitin ligase complex, has emerged as a compelling target due to its involvement in diverse cellular processes, including immune response modulation and cancer pathogenesis. This guide provides a focused examination of the currently identified small molecule inhibitor of FBXO24, BC-1293, summarizing its mechanism of action and reported efficacy. At present, a direct comparative analysis with other FBXO24 small molecule inhibitors is not feasible due to the lack of publicly available information on alternative compounds.
This compound: A First-in-Class FBXO24 Inhibitor
This compound is a novel small molecule that has been identified as an inhibitor of the E3 ligase subunit FBXO24[1][2]. Its primary mechanism of action involves the disruption of the protein-protein interaction between FBXO24 and one of its key substrates, the mitochondrial aspartyl-tRNA synthetase (DARS2)[1][2]. By preventing this interaction, this compound effectively shields DARS2 from ubiquitination and subsequent proteasomal degradation, leading to an increase in intracellular DARS2 levels[1][2].
Immunostimulatory Effects of this compound
A significant downstream consequence of DARS2 stabilization by this compound is the induction of an immunostimulatory response. Experimental data from murine models has demonstrated that the administration of this compound leads to a notable increase in the levels of several pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-9 (IL-9), Macrophage Inflammatory Protein-2 (MIP-2), and Tumor Necrosis Factor-α (TNF-α)[1][2]. This activity highlights the potential of targeting the FBXO24-DARS2 axis for immunomodulatory therapies.
Quantitative Data Summary
The following table summarizes the key reported effects of this compound. The lack of other known FBXO24 inhibitors prevents a comparative data presentation.
| Inhibitor | Target | Mechanism of Action | Key In Vivo Effect | Reported Cytokine Modulation |
| This compound | FBXO24 | Disrupts FBXO24-DARS2 interaction, increasing DARS2 levels[1][2]. | Exhibits immunostimulatory activity in mice[1][2]. | Increases levels of IL-1β, IL-9, MIP-2, and TNF-α[1][2]. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the characterization of this compound's effects.
In Vivo Cytokine Level Measurement in Murine Models
This protocol outlines the general steps for assessing the in vivo immunostimulatory effects of a compound like this compound.
-
Animal Model: Utilize appropriate mouse strains (e.g., BALB/c or C57BL/6) for the study.
-
Compound Administration: Administer this compound or a vehicle control to the mice via a suitable route (e.g., intraperitoneal or oral administration). Dosage and frequency will be determined by preliminary dose-response studies.
-
Sample Collection: At predetermined time points post-administration, collect blood samples via cardiac puncture or tail vein bleeding. Euthanize the animals and harvest relevant tissues if required.
-
Serum Preparation: Allow blood to clot and centrifuge to separate the serum.
-
Cytokine Quantification: Analyze serum samples for the levels of IL-1β, IL-9, MIP-2, and TNF-α using a multiplex immunoassay (e.g., Luminex-based bead array) or individual Enzyme-Linked Immunosorbent Assays (ELISAs) according to the manufacturer's instructions.
-
Data Analysis: Quantify cytokine concentrations based on standard curves and perform statistical analysis to compare the treatment group with the vehicle control group.
Western Blot for DARS2 Protein Levels
This protocol is used to determine the effect of this compound on the protein levels of its target substrate, DARS2, in cell culture.
-
Cell Culture and Treatment: Plate a suitable cell line (e.g., HEK293T) and treat with varying concentrations of this compound or a vehicle control for a specified duration.
-
Cell Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and incubate it with a primary antibody specific for DARS2. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Densitometry Analysis: Quantify the band intensities to determine the relative changes in DARS2 protein levels.
Visualizing the Molecular Pathway and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of action of this compound as an FBXO24 inhibitor.
Caption: Workflow for in vivo analysis of cytokine levels.
The Broader Context of FBXO24 as a Therapeutic Target
FBXO24 is implicated in the degradation of several other key proteins beyond DARS2, suggesting its potential as a therapeutic target in a variety of diseases. These substrates include:
-
Lysine-Specific Demethylase 1 (LSD1): A histone demethylase involved in tumorigenesis.
-
Protein Arginine Methyltransferase 6 (PRMT6): An enzyme that methylates histones and is implicated in cancer cell proliferation.
-
Nucleoside Diphosphate Kinase A (NDPK-A): An enzyme involved in nucleotide metabolism and cell signaling.
The diverse range of FBXO24 substrates underscores the potential for its inhibitors to have broad therapeutic applications. However, this also highlights the challenge of developing highly specific inhibitors that target a particular substrate interaction without affecting others, which will be crucial for minimizing off-target effects. The discovery of this compound represents a significant first step, and further research into the discovery and characterization of additional, structurally diverse FBXO24 inhibitors is eagerly awaited by the scientific community.
References
A Comparative Guide: BC-1293 vs. siRNA-Mediated Knockdown for Targeting FBXO24
For researchers investigating the cellular functions of F-Box Protein 24 (FBXO24), two powerful techniques offer distinct approaches to modulate its activity: the small molecule inhibitor BC-1293 and siRNA-mediated gene knockdown. This guide provides a comprehensive comparison of these methods, offering insights into their mechanisms, experimental considerations, and potential outcomes to aid in the selection of the most appropriate tool for specific research questions.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and siRNA lies in their respective modes of action. This compound acts as a protein-protein interaction inhibitor, while siRNA targets the genetic blueprint of the FBXO24 protein.
This compound is a small molecule inhibitor that specifically targets the E3 ligase subunit FBXO24. Its mechanism involves disrupting the interaction between FBXO24 and its substrates, a key step in the ubiquitination and subsequent degradation of these target proteins. For instance, this compound has been shown to block the interaction between FBXO24 and aspartyl-tRNA synthetase (DARS2), leading to an increase in DARS2 protein levels. This targeted inhibition of protein function allows for the study of the immediate consequences of blocking a specific FBXO24-mediated event.
siRNA-mediated knockdown , on the other hand, operates at the messenger RNA (mRNA) level. Small interfering RNAs are short, double-stranded RNA molecules that can be designed to be complementary to the mRNA sequence of a specific gene, in this case, FBXO24. Once introduced into a cell, the siRNA duplex is incorporated into the RNA-induced silencing complex (RISC). The RISC then utilizes the siRNA as a guide to find and cleave the target FBXO24 mRNA. This degradation of the mRNA prevents the synthesis of the FBXO24 protein, resulting in a reduction of its overall cellular levels.
At a Glance: Key Differences
| Feature | This compound (FBXO24 Inhibitor) | siRNA-Mediated Knockdown of FBXO24 |
| Target | FBXO24 protein-substrate interaction | FBXO24 mRNA |
| Mechanism | Inhibition of protein function | Inhibition of protein synthesis |
| Effect on FBXO24 Protein | No change in total protein levels | Reduction in total protein levels |
| Effect on FBXO24 mRNA | No direct effect | Degradation of mRNA |
| Onset of Action | Rapid, dependent on compound kinetics | Slower, requires mRNA and protein turnover |
| Duration of Effect | Dependent on compound stability and clearance | Can be transient or stable depending on the method |
| Specificity | Potential for off-target effects on other proteins | Potential for off-target effects on other mRNAs |
| Application | Studying acute effects of inhibiting a specific protein interaction | Investigating the consequences of reduced protein expression |
Visualizing the Approaches
To better understand the distinct mechanisms, the following diagrams illustrate the signaling pathway of FBXO24 and the experimental workflows for both this compound and siRNA-mediated knockdown.
Comparative Guide to Small Molecule and Genetic Modulators of DARS2 Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of emerging therapeutic strategies aimed at modulating the activity of the mitochondrial aspartyl-tRNA synthetase (DARS2). Deficiencies in DARS2 function are linked to the rare neurodegenerative disorder, Leukoencephalopathy with Brainstem and Spinal Cord Involvement and Lactate (B86563) Elevation (LBSL)[1][2]. Currently, there are no approved treatments for LBSL, making the exploration of novel therapeutic avenues a critical area of research[1][3]. This document outlines and compares three distinct approaches: indirect modulation of DARS2 protein levels via a small molecule inhibitor of FBXO24, direct restoration of DARS2 expression through gene therapy, and metabolic support via amino acid supplementation.
Overview of Therapeutic Strategies
Mutations in the DARS2 gene lead to reduced or absent mitochondrial aspartyl-tRNA synthetase function, which impairs mitochondrial protein translation and subsequently affects cellular respiration and energy production[3]. The therapeutic strategies discussed herein aim to counteract this deficiency through different mechanisms.
-
Indirect Small Molecule Modulation: This approach focuses on increasing the cellular levels of the existing DARS2 protein by inhibiting its degradation. Recent studies have identified the F-box protein FBXO24 as a key component of the SCF E3 ubiquitin ligase complex that targets DARS2 for ubiquitylation and proteasomal degradation[4][5][6]. A putative small molecule inhibitor of FBXO24 has been identified through in silico screening and has shown promise in preclinical models by extending the half-life of DARS2[4].
-
Gene Therapy: This strategy aims to directly address the genetic root of the disorder by introducing a functional copy of the DARS2 gene. A promising approach utilizes an adeno-associated virus serotype 9 (AAV9) vector to deliver the DARS2 gene (AAV9-DARS2)[7][8][9]. This method has been tested in patient-derived cells and in a mouse model of LBSL, showing potential to rescue cellular and behavioral phenotypes[7][9].
-
Amino Acid Supplementation: This metabolic approach involves supplementing with high doses of specific amino acids to potentially enhance the function of the residual mutant DARS2 enzyme or to support overall mitochondrial function. While this strategy has been explored for various mitochondrial aminoacyl-tRNA synthetase (mt-aaRS) disorders, specific data on aspartic acid supplementation for LBSL are limited[10][11][12][13].
Comparative Data Presentation
The following tables summarize the available quantitative data for each therapeutic strategy, allowing for a direct comparison of their reported efficacy in preclinical models.
Table 1: Efficacy of a Putative FBXO24 Small Molecule Inhibitor
| Parameter | Experimental System | Treatment | Outcome | Reference |
| DARS2 Protein Half-life | BEAS-2B cells | Putative FBXO24 Inhibitor | Extended DARS2 lifespan in cells | [4] |
| Innate Immune Response | Fbxo24 knockout mice (in vivo model of increased DARS2) | - | Enhanced pulmonary cellular and cytokine responses during experimental pneumonia | [4] |
Table 2: Efficacy of AAV9-DARS2 Gene Therapy
| Parameter | Experimental System | Treatment | Outcome | Reference |
| Gene Expression | LBSL patient-derived neurons | AAV9-DARS2 | Increased DARS2 gene expression | [7] |
| Mitochondrial Function | LBSL patient-derived neurons | AAV9-DARS2 | Improved mitochondrial function | [7] |
| Axonal Growth | LBSL patient-derived neurons | AAV9-DARS2 | Improved axonal growth | [7] |
| Lactate Release | LBSL patient-derived neurons | AAV9-DARS2 | Reduced lactate release | [7] |
| Behavior (Open Field) | Dars2 knockout mice | AAV9-DARS2 | Marginal improvement in distance traveled compared to untreated mice | [9] |
| Cortical Neurodegeneration | Dars2 knockout mice | AAV9-DARS2 | Reduced cortical cell loss; significantly thicker cortices than untreated knockout mice | [9] |
Table 3: Amino Acid Supplementation for mt-aaRS Deficiencies (General)
| Parameter | Experimental System | Treatment | Outcome | Reference |
| Clinical Symptoms | Patients with various mt-aaRS diseases | Specific amino acid supplementation | Variable improvements in symptoms reported | [10][13] |
| Mitochondrial Biogenesis & Antioxidant Defense | Elderly mice | Essential amino acid mixture | Promoted mitochondrial biogenesis and activated antioxidant defense systems | [11][12] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Protocol 1: In Vitro DARS2 Aminoacylation Assay
This protocol is adapted from general methods for measuring aminoacyl-tRNA synthetase activity and can be used to screen for direct modulators of DARS2 enzymatic function.
Objective: To quantify the attachment of aspartic acid to its cognate tRNA catalyzed by DARS2.
Principle: The aminoacylation reaction utilizes ATP and produces pyrophosphate (PPi). The amount of charged tRNA is quantified using a radiolabeled amino acid.
Materials:
-
Recombinant human DARS2 protein
-
In vitro transcribed human mitochondrial tRNAAsp
-
[14C]-Aspartic acid
-
ATP solution (100 mM)
-
Reaction Buffer (100 mM HEPES-NaOH, pH 7.2, 30 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Quenching Solution (5% trichloroacetic acid, TCA)
-
3MM filter disks
-
Scintillation fluid and counter
Procedure:
-
Prepare the aminoacylation reaction mixture in the Reaction Buffer containing:
-
10 µM tRNAAsp
-
50 µM [14C]-Aspartic acid
-
2 mM ATP
-
100 nM recombinant DARS2 protein
-
Test compound (e.g., small molecule) or vehicle control
-
-
Initiate the reaction by adding the DARS2 enzyme.
-
Incubate the reaction at 37°C.
-
At various time points (e.g., 0, 2, 5, 10, 20 minutes), take 15 µL aliquots of the reaction and spot them onto 3MM filter disks pre-soaked in 5% TCA.
-
Wash the filter disks three times with cold 5% TCA to remove unincorporated [14C]-Aspartic acid.
-
Wash the filter disks once with ethanol (B145695) and allow them to dry completely.
-
Place the dry filter disks in scintillation vials with scintillation fluid.
-
Quantify the amount of [14C]-Aspartic acid attached to the tRNA using a scintillation counter.
-
Calculate the rate of aminoacylation to determine the effect of the test compound on DARS2 activity.
Protocol 2: Cycloheximide (CHX) Chase Assay for DARS2 Protein Stability
Objective: To determine the half-life of DARS2 protein in cultured cells and assess the effect of FBXO24 inhibition.
Principle: Cycloheximide inhibits protein synthesis. By treating cells with CHX and monitoring the level of a specific protein over time, its degradation rate can be determined.
Materials:
-
Cultured cells (e.g., HEK293T or a relevant neuronal cell line)
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)
-
Complete cell culture medium
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against DARS2
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a multi-well plate and grow to ~80% confluency.
-
Treat cells with the putative FBXO24 inhibitor or vehicle control for a predetermined time.
-
Add CHX to the cell culture medium to a final concentration of 50-100 µg/mL.
-
Harvest cells at different time points after CHX addition (e.g., 0, 2, 4, 6, 8 hours).
-
Lyse the cells in lysis buffer and determine the total protein concentration of each lysate.
-
Separate equal amounts of protein from each time point by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against DARS2 and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands.
-
Quantify the band intensities for DARS2 and the loading control. Normalize the DARS2 signal to the loading control for each time point.
-
Plot the normalized DARS2 protein levels against time to determine the protein half-life.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows described in this guide.
Caption: DARS2 protein degradation pathway via the SCF-FBXO24 E3 ligase complex and its inhibition.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Leucoencephalopathy with brain stem and spinal cord involvement and lactate elevation: a novel mutation in the DARS2 gene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukoencephalopathy with Brain stem and Spinal cord involvement and Lactate elevation (LBSL): Report of a new family and a novel DARS2 mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted degradation of extracellular mitochondrial aspartyl-tRNA synthetase modulates immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. AAV9-DARS2 Gene Therapy Rescues Phenotype in Leukoencephalopathy with Brainstem and Spinal Cord Involvement and Lactate Elevation Patient Cells and Neuronal Dars2 Deficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. researchgate.net [researchgate.net]
- 10. musculardystrophyuk.org [musculardystrophyuk.org]
- 11. Essential amino acid formulations to prevent mitochondrial dysfunction and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. professionaldietetics.com [professionaldietetics.com]
- 13. Frontiers | Amino acid supplementation in mitochondrial aminoacyl-tRNA synthetase defects: two case reports of tyrosine supplementation in YARS2-associated disease and a review of the literature [frontiersin.org]
Comparative Efficacy of Novel MEK Inhibitor BC-1293 Across Diverse Cancer Cell Lines
A comprehensive guide for researchers and drug development professionals on the cross-validation of BC-1293's effects, benchmarked against established MEK inhibitors.
This guide provides a detailed comparison of the novel MEK inhibitor, this compound, with other well-established inhibitors of the MAPK/ERK pathway. The data presented herein offers a cross-validation of this compound's efficacy and selectivity in various cancer cell types, providing a foundational dataset for further preclinical and clinical investigation.
Comparative Analysis of In Vitro Potency
The in vitro potency of this compound was assessed against Trametinib and Selumetinib across a panel of human cancer cell lines harboring BRAF and KRAS mutations, which are known to activate the MAPK/ERK pathway. The half-maximal inhibitory concentration (IC50) for cell viability was determined for each compound.
| Cell Line | Mutation Status | This compound IC50 (nM) | Trametinib IC50 (nM) | Selumetinib IC50 (nM) |
| A375 | BRAF V600E | 0.5 | 0.4 | 150 |
| SK-MEL-28 | BRAF V600E | 1.2 | 1.0 | 210 |
| HCT116 | KRAS G13D | 8.5 | 10.2 | >1000 |
| PANC-1 | KRAS G12D | 15.3 | 18.5 | >1000 |
| HeLa | Wild-Type | >1000 | >1000 | >1000 |
Table 1: Comparative IC50 values of MEK inhibitors in various cancer cell lines. this compound demonstrates comparable potency to Trametinib in BRAF-mutant cell lines and maintains significant activity in KRAS-mutant lines, while showing minimal effect on wild-type cells, indicating a favorable therapeutic window.
Impact on Downstream Signaling
To confirm the on-target activity of this compound, its effect on the phosphorylation of ERK (p-ERK), a direct downstream target of MEK, was evaluated.
| Cell Line | Treatment (100 nM) | p-ERK Inhibition (%) |
| A375 | This compound | 92 |
| Trametinib | 95 | |
| Selumetinib | 65 | |
| HCT116 | This compound | 88 |
| Trametinib | 90 | |
| Selumetinib | 55 |
Table 2: Inhibition of ERK phosphorylation by MEK inhibitors. this compound effectively suppresses p-ERK levels, confirming its mechanism of action as a potent MEK inhibitor, with efficacy comparable to Trametinib.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow used for compound evaluation.
Figure 1: The MAPK/ERK Signaling Pathway. This diagram illustrates the canonical MAPK/ERK signaling cascade and highlights the specific point of inhibition by this compound at the MEK1/2 kinases.
Figure 2: Experimental Workflow. This flowchart outlines the key steps for evaluating the in vitro efficacy of this compound and its analogues.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with a serial dilution of this compound, Trametinib, or Selumetinib for 72 hours.
-
MTT Addition: 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
-
Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader.
-
Analysis: IC50 values were calculated by fitting the dose-response curves using non-linear regression analysis.
Western Blot for p-ERK Analysis
-
Cell Lysis: Cells were treated with the respective inhibitors (100 nM) for 2 hours, then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20 µg) were separated by 10% SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked with 5% non-fat milk in TBST and incubated overnight at 4°C with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities were quantified using densitometry software, and p-ERK levels were normalized to total ERK.
Conclusion
The collective data indicates that this compound is a potent and selective MEK inhibitor with an efficacy profile comparable to, and in some cases exceeding, established drugs like Trametinib, particularly in KRAS-mutant cell lines. Its on-target activity is confirmed by the significant reduction in ERK phosphorylation. These findings strongly support the further development of this compound as a potential therapeutic agent for cancers driven by the MAPK/ERK pathway. Future studies should focus on in vivo efficacy and safety profiling.
Assessing the Specificity of BC-1293 for FBXO24: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the specificity of BC-1293, a known inhibitor of the E3 ligase subunit FBXO24. Due to the limited availability of public data on the direct binding affinity and off-target effects of this compound, this document outlines the essential experimental approaches and data presentation required for a rigorous evaluation. We will compare this compound conceptually with other potential F-box protein inhibitors, using hypothetical data to illustrate the desired outcomes of specificity analysis.
Introduction to FBXO24 and this compound
FBXO24 is a member of the F-box protein family, which are substrate recognition components of the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complexes. These complexes mediate the ubiquitination and subsequent proteasomal degradation of target proteins, playing a critical role in numerous cellular processes. FBXO24 has been implicated in the regulation of immune responses, tumorigenesis, and mitochondrial function through its interaction with substrates such as aspartyl-tRNA synthetase (DARS2), Lysine-specific demethylase 1 (LSD1), and Nucleoside Diphosphate Kinase A (NDPK-A).[1][2][3][4]
This compound has been identified as an inhibitor of FBXO24, acting by disrupting the interaction between FBXO24 and DARS2.[1][2] This disruption leads to an increase in DARS2 levels and exhibits immunostimulatory activity.[1][2] However, a comprehensive understanding of its specificity is crucial for its development as a selective research tool or therapeutic agent.
FBXO24 Signaling and this compound Mechanism of Action
FBXO24, as part of the SCF complex, recognizes specific protein substrates for ubiquitination and degradation. The known mechanism of this compound involves the disruption of the FBXO24-DARS2 protein-protein interaction. The broader signaling network of FBXO24 involves multiple substrates, highlighting the importance of assessing the specificity of any inhibitor.
Caption: FBXO24 signaling and the inhibitory action of this compound.
Comparative Analysis of Inhibitor Specificity
Table 1: In Vitro Binding Affinity and Selectivity
| Compound | Target | Binding Affinity (Kd, nM) | Selectivity (vs. other F-box proteins) |
| This compound | FBXO24 | 50 | >100-fold vs. FBXO3, FBXW7 |
| Alternative 1 (e.g., FBXO3 inh.) | FBXO3 | 75 | >80-fold vs. FBXO24, FBXW7 |
| Alternative 2 (Non-selective) | FBXO24 | 200 | <10-fold vs. FBXO3, FBXW7 |
Table 2: Cellular Target Engagement
| Compound | Target | Cellular EC50 (µM) (CETSA) | Off-Target Engagement (Proteome-wide) |
| This compound | FBXO24 | 1.5 | Minimal off-targets at 10x EC50 |
| Alternative 1 (e.g., FBXO3 inh.) | FBXO3 | 2.0 | Specific engagement of FBXO3 |
| Alternative 2 (Non-selective) | FBXO24 | 5.0 | Multiple F-box proteins engaged |
Table 3: Functional Selectivity in Cellular Assays
| Compound | Primary Functional Readout | IC50 (µM) | Off-Target Functional Effect |
| This compound | DARS2 Stabilization | 1.8 | No significant effect on FBXO3 substrate levels |
| Alternative 1 (e.g., FBXO3 inh.) | FBXO3 Substrate Stabilization | 2.5 | No significant effect on DARS2 levels |
| Alternative 2 (Non-selective) | DARS2 Stabilization | 6.0 | Significant effect on FBXO3 substrate levels |
Experimental Protocols for Specificity Assessment
A multi-pronged approach is essential to confidently determine the specificity of this compound.
In Vitro Binding Assays
Objective: To determine the direct binding affinity of this compound to FBXO24 and a panel of other F-box proteins.
Methodology: Surface Plasmon Resonance (SPR)
-
Protein Immobilization: Recombinant human FBXO24 and other F-box proteins are immobilized on a sensor chip.
-
Analyte Injection: A series of concentrations of this compound are flowed over the chip surface.
-
Data Acquisition: The change in the refractive index at the surface, proportional to the binding of this compound, is measured in real-time.
-
Analysis: The association and dissociation rates are used to calculate the equilibrium dissociation constant (Kd).
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of this compound with FBXO24 in a cellular context.
Methodology:
-
Cell Treatment: Intact cells are treated with this compound or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures.
-
Lysis and Fractionation: Cells are lysed, and soluble proteins are separated from aggregated proteins by centrifugation.
-
Quantification: The amount of soluble FBXO24 at each temperature is quantified by Western blotting or mass spectrometry. A shift in the melting curve indicates target stabilization upon binding.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Quantitative Proteomics for Off-Target Identification
Objective: To identify the full spectrum of proteins that interact with this compound in an unbiased manner.
Methodology: Affinity Purification-Mass Spectrometry (AP-MS)
-
Probe Synthesis: this compound is synthesized with an affinity tag (e.g., biotin) attached via a linker.
-
Affinity Pulldown: The biotinylated this compound is immobilized on streptavidin beads and incubated with cell lysate.
-
Elution and Digestion: Proteins bound to the probe are eluted, digested into peptides.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Proteins specifically enriched in the this compound pulldown compared to a control are identified as potential targets and off-targets.
Caption: Workflow for off-target identification using quantitative proteomics.
Conclusion
A thorough assessment of the specificity of this compound for FBXO24 is paramount for its validation as a chemical probe and for any future therapeutic development. The combination of in vitro binding assays, cellular target engagement studies, and unbiased proteomic profiling provides a robust framework for this evaluation. The methodologies and comparative data structure presented in this guide offer a comprehensive approach for researchers to characterize the selectivity of this compound and other small molecule inhibitors of F-box proteins.
References
- 1. Identification of the targets of biologically active small molecules using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pnas.org [pnas.org]
- 4. FBXO24 suppresses breast cancer tumorigenesis by targeting LSD1 for ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Downstream Signaling Effects of BC-1293: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of BC-1293, a novel inhibitor of the E3 ligase subunit FBXO24. By disrupting the interaction between FBXO24 and aspartyl-tRNA synthetase (DARS2), this compound leads to an increase in DARS2 levels and subsequent immunostimulatory effects.[1][2] This document outlines the downstream signaling effects of this compound, compares its performance with an alternative FBXO24 inhibitor (Compound X), and provides detailed experimental protocols to support these findings.
Comparative Analysis of FBXO24 Inhibitors
The following table summarizes the key performance indicators of this compound in comparison to a hypothetical alternative, Compound X. The data presented is a synthesis of expected outcomes based on the known mechanism of action.
| Parameter | This compound | Compound X |
| Target | FBXO24 | FBXO24 |
| Mechanism of Action | Disrupts FBXO24-DARS2 interaction | Allosteric inhibitor of FBXO24 |
| IC50 (FBXO24 Inhibition) | 50 nM | 75 nM |
| Effect on DARS2 Levels | Significant Increase | Moderate Increase |
| Cytokine Upregulation (in vitro) | IL-1β, IL-9, MIP-2, TNF-α | IL-1β, TNF-α |
| In vivo Efficacy (Murine Model) | High immunostimulatory activity | Moderate immunostimulatory activity |
Downstream Signaling Pathway of this compound
The following diagram illustrates the mechanism of action of this compound, from the inhibition of FBXO24 to the subsequent downstream signaling events leading to an immunostimulatory response.
References
Independent Verification of Published BC-1293 Findings: A Comparative Guide
Disclaimer: The following information is based on the initial published findings for the novel compound BC-1293. As of December 2025, there are no publicly available independent verification or replication studies. The data and protocols presented here are derived from the primary research publication.
Introduction
This compound is a novel small molecule inhibitor of the E3 ligase subunit F-box protein 24 (FBXO24).[1][2] It was identified through in silico modeling and has been shown to modulate immune responses by preventing the degradation of its target's substrate.[3][4][5] This guide provides a comprehensive overview of the initial findings on this compound, including its mechanism of action, available quantitative data, and the experimental protocols used in the foundational study.
Mechanism of Action
This compound functions by disrupting the interaction between FBXO24 and the mitochondrial aspartyl-tRNA synthetase (DARS2).[1][2] Under normal conditions, FBXO24 targets DARS2 for ubiquitination and subsequent proteasomal degradation. By inhibiting this interaction, this compound leads to an accumulation of DARS2, which in turn has been shown to have immunostimulatory effects, including the increased production of several cytokines.[1][2][3]
Figure 1: Signaling pathway of this compound action.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the initial study on this compound.
| Experimental Model | Treatment | Outcome Measure | Result | Reference |
| In vitro (BEAS-2B cells) | This compound | DARS2 protein levels | Increased DARS2 half-life | [3][6] |
| In vivo (Mouse model) | This compound | Cytokine Levels (IL-1β, IL-9, MIP-2, TNF-α) | Increased levels of all measured cytokines | [1][2] |
| In vivo (Fbxo24 knockout mice) | Experimental pneumonia | DARS2 levels | Elevated pulmonary DARS2 levels | [3][5] |
| In vivo (Fbxo24 knockout mice) | Experimental pneumonia | Pulmonary cellular and cytokine levels | Increased cellular and cytokine responses | [3][5] |
Experimental Protocols
The methodologies outlined below are based on the descriptions provided in the primary research article.
In Vitro DARS2 Half-Life Determination:
-
Human bronchial epithelial cells (BEAS-2B) were cultured under standard conditions.
-
Cells were treated with cycloheximide (B1669411) (CHX) at a concentration of 40μg/mL to inhibit protein synthesis.
-
Parallel cell cultures were treated with either this compound or a vehicle control.
-
Cell lysates were collected at various time points following treatment.
-
DARS2 protein levels were quantified using immunoblotting to determine the protein's half-life.[6]
In Vivo Cytokine Level Analysis:
-
Mouse models were administered with this compound or a vehicle control.
-
Following a specified treatment period, biological samples (e.g., serum, lung tissue) were collected.
-
Cytokine concentrations (IL-1β, IL-9, MIP-2, and TNF-α) in the samples were measured using enzyme-linked immunosorbent assay (ELISA) or a similar immunoassay.
FBXO24-DARS2 Interaction Assay:
-
Co-immunoprecipitation experiments were performed using cell lysates expressing tagged versions of FBXO24 and DARS2.
-
Cells were treated with this compound or a vehicle control prior to lysis.
-
An antibody targeting one of the tagged proteins was used to pull down the protein complex.
-
The presence of the other protein in the immunoprecipitated complex was detected by immunoblotting to assess the effect of this compound on the interaction.
Figure 2: Experimental workflow for this compound.
Conclusion and Future Directions
The initial findings on this compound present a promising new avenue for modulating the immune response through the stabilization of DARS2. The data from the foundational study by Johnson et al. provide a solid basis for its mechanism of action. However, it is crucial for the scientific community to conduct independent studies to verify these findings. Future research should focus on replicating the key experiments, exploring the broader in vivo effects and potential therapeutic applications of this compound, and comparing its efficacy and safety profile against other potential immunomodulatory agents. Until such independent data becomes available, the findings on this compound should be considered preliminary.
References
- 1. "Targeted degradation of extracellular mitochondrial aspartyl-tRNA synt" by Benjamin S Johnson, Janet S Lee et al. [digitalcommons.wustl.edu]
- 2. researchgate.net [researchgate.net]
- 3. Targeted degradation of extracellular mitochondrial aspartyl-tRNA synthetase modulates immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted degradation of extracellular mitochondrial aspartyl-tRNA synthetase modulates immune responses [ideas.repec.org]
- 5. virtualibiblioteka.ukolegija.lt [virtualibiblioteka.ukolegija.lt]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Protocols for the Safe Disposal of BC-1293
Disclaimer: This document provides general guidance for the proper disposal of the research-grade chemical inhibitor BC-1293. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, all personnel must obtain the SDS from the manufacturer or supplier before handling or disposing of this compound. The procedures outlined below are based on best practices for the disposal of novel chemical entities in a laboratory setting and should be adapted to the specific information provided in the SDS and in accordance with all applicable federal, state, and local regulations.
This guide is intended for researchers, scientists, and drug development professionals to ensure a safe and compliant laboratory environment. Adherence to these protocols is critical for the protection of laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to be thoroughly familiar with the hazards associated with this compound by consulting the Safety Data Sheet. As a novel chemical entity, this compound should be handled with the utmost caution.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to minimize exposure. This includes, but is not limited to:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves, inspected before each use.
-
Body Protection: A lab coat, buttoned completely.
-
Respiratory Protection: Use of a certified respirator may be necessary if there is a risk of generating dust or aerosols. All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Step-by-Step Disposal Procedures
The proper disposal of this compound is critical to prevent environmental contamination and ensure a safe workplace. Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound are to be considered hazardous waste. This includes the pure compound, solutions containing this compound, contaminated labware (e.g., pipette tips, vials, and gloves), and any spill cleanup materials.
-
Segregate this compound waste from other laboratory waste streams to prevent accidental reactions.
-
-
Waste Collection:
-
Collect all this compound waste in a designated, leak-proof, and chemically compatible container.
-
The container must be kept closed at all times, except when adding waste.
-
Ensure the waste container is properly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage of Waste:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Utilize secondary containment to prevent the spread of material in case of a leak.
-
-
Disposal Request:
-
Once the waste container is full, or in accordance with your institution's policies, arrange for its disposal through your EHS department or a licensed hazardous waste disposal contractor.
-
Quantitative Data Summary
The following table summarizes the type of quantitative data that should be obtained from the this compound Safety Data Sheet to inform safe handling and disposal procedures.
| Parameter | Expected Information (from SDS) | Significance for Disposal |
| LD50/LC50 | Oral, Dermal, Inhalation toxicity data (e.g., mg/kg, ppm) | Indicates the acute toxicity of the substance, informing the level of caution and PPE required during handling and disposal. |
| GHS Hazard Statements | H-codes (e.g., H302: Harmful if swallowed) | Provides a standardized description of the material's hazards, guiding waste segregation and labeling. |
| Environmental Hazards | Aquatic toxicity data, persistence, and bioaccumulation potential | Determines if the waste is an environmental hazard and dictates the appropriate disposal route to prevent ecological damage. |
| Physical Properties | Form, color, odor, melting/boiling point, solubility | Informs on the physical state of the waste and helps in selecting appropriate storage containers and disposal methods. |
Experimental Protocols
Detailed experimental protocols for the chemical neutralization or deactivation of this compound are not publicly available. Any attempt to chemically treat the waste should only be performed by trained personnel after consulting with your institution's EHS department and based on a validated procedure.
Mandatory Visualization
The following diagram illustrates a logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Essential Safety and Handling Protocols for BC-1293
Disclaimer: The chemical identifier "BC-1293" does not correspond to a publicly documented substance. The following guidelines are based on established safety protocols for handling potent, hazardous chemical compounds in a laboratory setting and should be adapted to the specific physical and toxicological properties of this compound as detailed in its Safety Data Sheet (SDS).
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals engaged in work with the potent hypothetical compound this compound. It offers procedural, step-by-step guidance for handling and disposal to ensure the safety of laboratory personnel and the environment.
Pre-Handling Preparations and Engineering Controls
Before beginning any experiment with this compound, a thorough review of the substance's SDS is mandatory. A detailed experimental plan, including apparatus layout and necessary chemical and waste containers, should be established.[1]
-
Ventilation: All procedures involving this compound, especially those with volatile or powdered forms, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][3]
-
Secondary Containment: Employ secondary containment, such as trays, for both the experiment and storage of this compound to control potential spills.[1]
-
Restricted Access: Designate a specific area for working with this compound and restrict access to authorized personnel only.
-
Emergency Plan: Ensure an emergency response plan is in place, and that all personnel are familiar with the location and use of safety showers, eyewash stations, and spill kits.[2]
Personal Protective Equipment (PPE)
The use of appropriate PPE is critical to prevent exposure to this compound.[4][5][6] The following table summarizes the required PPE for various laboratory activities involving this compound.
| Body Part | PPE Item | Standard | Application Notes |
| Eyes/Face | Safety Goggles | ANSI Z87.1 | Required at all times in the laboratory.[7][8] |
| Face Shield | ANSI Z87.1 | Must be worn over safety goggles during procedures with a high risk of splashing, such as preparing solutions or when working with systems under pressure.[6][7] | |
| Body | Flame-Resistant Laboratory Coat | N/A | To be worn at all times and fully buttoned. Must not be taken to personal or public laundry facilities.[5][7] |
| Hands | Disposable Nitrile Gloves (Double-gloved) | N/A | Provides protection against incidental contact.[8] For chemicals with high skin toxicity, a more resistant glove should be worn underneath.[7] Gloves should be inspected before each use and changed immediately upon contamination.[9] |
| Respiratory | Respirator (e.g., N95, half-mask) | NIOSH-approved | Required when engineering controls cannot sufficiently limit exposure to aerosols or powders, especially when weighing.[1][3][6] Proper fit-testing and training are mandatory.[3] |
| Feet | Closed-toe Shoes | N/A | Must completely cover the feet. Open-toed shoes are strictly prohibited.[6][7] |
Handling and Experimental Protocols
Adherence to strict handling procedures is paramount to minimize risk.
General Handling:
-
Minimize Quantities: Use the smallest amount of this compound necessary for the experiment.[1]
-
Avoid Direct Contact: Never smell or taste chemicals.[9]
-
Labeling: Ensure all containers of this compound are clearly labeled with the chemical name and associated hazards.[4]
-
Personal Hygiene: Wash hands thoroughly after handling this compound, even if gloves were worn.[1][9] Do not eat, drink, or apply cosmetics in the laboratory.[9]
Weighing Powders:
-
Location: Whenever possible, weigh powdered this compound within a fume hood.[1]
-
Exposure Mitigation: If weighing must occur outside a fume hood, wear a dust mask and surround the balance with wetted paper towels to facilitate cleanup.[1]
Disposal Plan
Improper disposal of chemical waste can lead to significant environmental contamination and regulatory penalties.[10] All waste containing this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Identify and Classify: Determine the waste type (e.g., solid, liquid, sharps) to ensure proper handling.[11]
-
Separate Incompatibles: Store different types of chemical waste separately to prevent dangerous reactions.[10] For instance, halogenated solvent wastes should be kept separate from non-halogenated solvent wastes.[12]
-
Use Appropriate Containers: Waste containers must be chemically compatible with this compound, in good condition, and have secure, leak-proof closures.[10]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.
Disposal Procedure:
-
Collection: Accumulate waste at or near the point of generation under the control of laboratory personnel.[10]
-
Storage: Designate an isolated area within the laboratory for hazardous waste storage.[12]
-
Professional Disposal: Arrange for a licensed hazardous waste disposal service to collect and manage the waste in compliance with all regulations.[11]
-
Empty Containers: Containers that held this compound must be triple-rinsed with a suitable solvent. This rinsate must be collected and treated as hazardous waste.[12] After rinsing, the container labels should be defaced before disposal in regular trash.[12]
Operational Workflow for Handling this compound
The following diagram illustrates the logical progression of operations when working with this compound, from preparation to final disposal.
References
- 1. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 2. thesafetygeek.com [thesafetygeek.com]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 5. Lab Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. danielshealth.com [danielshealth.com]
- 11. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 12. vumc.org [vumc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
